2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid
Description
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Properties
IUPAC Name |
2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O2/c11-6-1-2-7-5(9(6)12)3-15(4-8(16)17)10(13)14-7/h1-2H,3-4H2,(H2,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLOZUWWCLJYGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N=C(N1CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151252 | |
| Record name | (2-Amino-5,6-dichloroquinazolin-3(4H )-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-03-3 | |
| Record name | (2-Amino-5,6-dichloroquinazolin-3(4H )-yl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Amino-5,6-dichloroquinazolin-3(4H )-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-AMINO-5,6-DICHLOROQUINAZOLIN-3(4H )-YL)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03TUA9L576 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid (CAS Number: 1159977-03-3)
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass the entire impurity profile of a drug substance. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding and control of impurities.[1] These undesired chemical entities, which can arise from starting materials, by-products of synthesis, degradation products, or residual reagents, can significantly impact the quality, safety, and efficacy of the final drug product.[1]
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, analytical characterization, and pharmacological context of CAS number 1159977-03-3, known formally as (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid. This compound is a recognized impurity of Anagrelide, a platelet-reducing agent used in the treatment of essential thrombocythemia.[2][3] As such, a deep understanding of this specific impurity is paramount for any scientist or professional involved in the development, manufacturing, or quality control of Anagrelide.
Part 1: Core Profile of (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid
This quinazoline derivative is primarily encountered as a process-related impurity and potential degradant in the synthesis of Anagrelide.[3] Its robust characterization is a critical step in ensuring the purity and safety of the final drug product.
Chemical Identity and Structure
The unambiguous identification of an impurity is the foundation of its control strategy. The structural details of CAS 1159977-03-3 are presented below.
Table 1: Chemical Identification of CAS 1159977-03-3
| Identifier | Value | Source |
| CAS Number | 1159977-03-3 | [4] |
| Chemical Name | (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid | [4] |
| Synonyms | Anagrelide USP Related Compound B, Anagrelide Impurity B | [2] |
| Molecular Formula | C₁₀H₉Cl₂N₃O₂ | [4] |
| Molecular Weight | 274.10 g/mol | [4] |
| InChIKey | LXLOZUWWCLJYGV-UHFFFAOYSA-N | [4] |
| SMILES | O=C(O)CN1C(N)=NC2=C(C(Cl)=C(Cl)C=C2)C1 | [5] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of an impurity is essential for the development of effective analytical and purification methods. While extensive experimental data for this specific compound is not widely published, the following table summarizes key known and predicted properties.
Table 2: Physicochemical Properties of (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid
| Property | Value | Notes |
| Appearance | White Solid | [6] |
| XLogP3-AA | 3.6 | A measure of lipophilicity.[7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| Storage | 2-8°C, Hygroscopic, under inert atmosphere | Recommended for maintaining stability as a reference standard.[6] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | GHS classifications indicating potential hazards.[5] |
Part 2: Formation, Synthesis, and Toxicological Considerations
From a process chemistry perspective, understanding the genesis of an impurity is as crucial as its identification. This knowledge allows for the strategic optimization of synthetic routes to minimize its formation.
Hypothesized Formation Pathway as an Anagrelide Impurity
Anagrelide synthesis is a multi-step process that can inadvertently lead to the formation of impurities if reaction conditions are not meticulously controlled.[3] The formation of (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid (Anagrelide Impurity B) is likely a result of hydrolysis of a precursor or the API itself under certain conditions, particularly acidic environments.[8][9]
For instance, during the synthesis of Anagrelide, the final cyclization step is often conducted under specific pH and temperature conditions.[8] Deviations from these optimal conditions, or prolonged exposure to acidic reflux, can lead to the hydrolysis of the imidazo ring in Anagrelide or a related intermediate, resulting in the formation of the acetic acid derivative.
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Halogenated Quinazoline Compounds: A Technical Guide to Biological Activity, Mechanism, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad and potent biological activities. The strategic incorporation of halogen atoms onto this privileged structure has proven to be a highly effective method for modulating pharmacokinetic and pharmacodynamic properties, leading to the development of numerous clinically significant therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of halogenated quinazoline compounds. It delves into the critical role of halogenation in drug design, details the structure-activity relationships (SAR) that govern efficacy, elucidates key mechanisms of action, and provides validated, step-by-step protocols for essential in vitro assays. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel quinazoline-based therapeutics.
The Quinazoline Scaffold and the Power of Halogenation
Quinazoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery due to its ability to mimic endogenous ligands and interact with a wide array of biological targets.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[2][3]
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) is a deliberate and powerful strategy in medicinal chemistry.[4] Halogenation influences a molecule's biological profile through several key mechanisms:
-
Modulation of Physicochemical Properties: Halogens, particularly fluorine, can significantly increase lipophilicity, enhancing membrane permeability and cellular uptake. They can also lower the pKa of nearby functional groups, affecting ionization state and solubility.
-
Metabolic Stability: The substitution of metabolically labile hydrogen atoms with halogens can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the compound's metabolic stability and half-life.[4]
-
Enhanced Binding Affinity: Halogen atoms can form specific, high-affinity interactions with protein targets. These "halogen bonds" occur when an electropositive region on the halogen (the σ-hole) interacts with an electron-rich donor, such as a backbone carbonyl or aromatic amino acid side chain, on the protein.[5][6] This interaction can be crucial for achieving high potency and selectivity.[6]
-
Conformational Control: The steric bulk of halogens can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits more precisely into a target's binding site.
Anticancer Activity: Targeting Tyrosine Kinases
Perhaps the most profound impact of halogenated quinazolines has been in oncology, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[7] EGFR is a critical signaling protein that, when mutated or overexpressed, drives uncontrolled cell proliferation in many cancers, including non-small cell lung cancer (NSCLC).[8][9]
Mechanism of Action: EGFR Inhibition
Halogenated 4-anilinoquinazolines, such as Gefitinib, Erlotinib, and Lapatinib, function as ATP-competitive inhibitors.[10][11] They bind to the ATP-binding pocket within the intracellular kinase domain of EGFR.[12][13] This binding event prevents the autophosphorylation of the receptor, which is the critical first step in activating downstream signaling cascades like the MAPK and PI3K-AKT pathways that promote cell proliferation and survival.[9][14] By blocking these signals, the inhibitors can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[15]
-
Gefitinib (Iressa®): Features a 3-chloro-4-fluoroanilino moiety. It selectively binds to the EGFR tyrosine kinase domain, preventing ATP binding and blocking receptor autophosphorylation.[13] This is particularly effective in NSCLC patients with activating mutations in the EGFR gene.[15]
-
Erlotinib (Tarceva®): Also an EGFR inhibitor, it binds reversibly to the ATP binding site.[16][17] Its higher affinity for mutant forms of EGFR, such as exon 19 deletions or the L858R mutation, underlies its clinical efficacy.[17]
-
Lapatinib (Tykerb®): A dual inhibitor of both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2).[11][18] Its 4-((3-fluorobenzyl)oxy)anilino group allows it to interact with both kinases.[10] By blocking signaling from both receptors, Lapatinib can be effective in cancers that have developed resistance to other therapies.[14][18]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [19][20] Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the antimicrobial compound in a liquid growth medium. After incubation, the wells are visually inspected for turbidity (growth). The lowest concentration without visible growth is the MIC.
Step-by-Step Methodology:
-
Preparation of Compound Stock:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
-
Preparation of Microtiter Plate:
-
Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate. [21] * Add 100 µL of the compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Self-Validation: Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From an overnight culture plate, pick several colonies of the test bacterium (e.g., S. aureus) and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum density of ~5 x 10⁵ CFU/mL. [21] * Causality Insight: A standardized inoculum is crucial for reproducibility. A higher bacterial density can lead to falsely elevated MIC values.
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well is 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Future Perspectives and Conclusion
The halogenated quinazoline scaffold remains a highly fertile ground for therapeutic innovation. Future research will likely focus on several key areas:
-
Overcoming Drug Resistance: Designing novel halogenated quinazolines that are active against drug-resistant mutants of EGFR (e.g., T790M, C797S) is a major goal in cancer research. [7]* Expanding Biological Targets: While EGFR inhibitors are well-established, exploring the activity of these compounds against other kinase families and novel biological targets could yield new therapies for a variety of diseases.
-
Polypharmacology: Developing compounds that selectively modulate multiple targets (like Lapatinib) could offer superior efficacy and a way to combat complex diseases.
-
Targeted Delivery: Conjugating potent halogenated quinazolines to antibodies or nanoparticles could improve their therapeutic index by delivering them directly to diseased tissues, minimizing off-target side effects.
References
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Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel), 16(4), 534. [Link]
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Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed, 16(4), 534. [Link]
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Guan, Y., et al. (2019). Quinazoline derivatives: synthesis and bioactivities. RSC Advances. [Link]
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Adottu, C., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. [Link]
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Patsnap. (2024). What is the mechanism of Lapatinib Ditosylate Hydrate? Patsnap Synapse. [Link]
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Bio-protocol. (n.d.). 4.2. Determination of Minimum Inhibitory Concentration (MIC). Bio-protocol. [Link]
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Cohen, M. H., et al. (2004). The Role of Gefitinib in Lung Cancer Treatment. AACR Journals. [Link]
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Al-Obaidi, A. M. J., & Al-Zubaidi, A. K. M. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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ResearchGate. (n.d.). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. [Link]
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ResearchGate. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline... ResearchGate. [Link]
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The Quinazolinone Acetic Acid Scaffold: A Technical Guide to Synthesis, Analog Development, and Biological Evaluation
Introduction: The Quinazolinone Core in Modern Drug Discovery
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This bicyclic heterocyclic system, composed of fused benzene and pyrimidine rings, is a recurring motif in numerous pharmacologically active compounds.[3] The versatility of the quinazolinone core has led to the development of therapeutics with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][4]
This technical guide focuses on a specific, yet highly promising, member of this family: 2-Amino-5,6-dichloro-3(4H)-quinazolinone Acetic Acid . The presence of the dichloro-substituted benzene ring, a primary amine at the 2-position, and an acetic acid moiety at the 3-position provides a unique combination of electronic and steric properties, making it an intriguing candidate for further investigation and analog development.
This document is intended for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive, field-proven perspective on the synthesis of the core molecule, the rational design of its structural analogs, detailed protocols for biological evaluation, and insights into its potential mechanisms of action. Every protocol and claim is grounded in established scientific principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Synthesis of the Core Scaffold and its Analogs
The synthesis of 2-Amino-5,6-dichloro-3(4H)-quinazolinone Acetic Acid and its derivatives can be approached through a logical, multi-step sequence, beginning with the appropriately substituted anthranilic acid. The Niementowski quinazolinone synthesis, which involves the condensation of an anthranilic acid with an amide, provides a foundational strategy that can be adapted for this purpose.[5][6][7]
Proposed Synthetic Pathway for 2-Amino-5,6-dichloro-3(4H)-quinazolinone Acetic Acid
The following diagram outlines a plausible and efficient synthetic route for the target compound. The rationale behind this pathway is to first construct the core quinazolinone ring and then introduce the acetic acid side chain.
Caption: Proposed multi-step synthesis of the core molecule.
Experimental Protocol: Synthesis of 2-Amino-5,6-dichloro-3(4H)-quinazolinone Acetic Acid
Step 1: Synthesis of 2-Amino-4,5-dichlorobenzamide
-
To a round-bottom flask, add 2-amino-4,5-dichlorobenzoic acid (1.0 eq).
-
Add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Reflux the mixture for 2-3 hours. Monitor the reaction by TLC.
-
Remove the excess thionyl chloride under reduced pressure.
-
To the resulting crude 2-amino-4,5-dichlorobenzoyl chloride, add concentrated ammonium hydroxide (excess) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the precipitate, wash with cold water, and dry to obtain 2-amino-4,5-dichlorobenzamide.
Step 2: Synthesis of 2-Amino-5,6-dichloro-4(3H)-quinazolinone
-
Combine 2-amino-4,5-dichlorobenzamide (1.0 eq) and urea (2.0 eq) in a flask.
-
Heat the mixture to 180-200 °C for 4-6 hours.
-
Cool the reaction mixture and treat with a hot aqueous solution of sodium hydroxide (10%).
-
Filter the hot solution and acidify the filtrate with acetic acid.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield 2-amino-5,6-dichloro-4(3H)-quinazolinone.
Step 3: Synthesis of Ethyl (2-amino-5,6-dichloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate
-
Dissolve 2-amino-5,6-dichloro-4(3H)-quinazolinone (1.0 eq) in dimethylformamide (DMF).
-
Add potassium carbonate (1.5 eq) and stir the mixture for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise and stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to obtain the ethyl ester derivative.
Step 4: Synthesis of 2-Amino-5,6-dichloro-3(4H)-quinazolinone Acetic Acid
-
Dissolve the ethyl ester from Step 3 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Design and Rationale for Structural Analogs
Structure-activity relationship (SAR) studies of quinazolinone derivatives have shown that substitutions at positions 2, 3, 5, 6, and 7 can significantly modulate their biological activities.[2][4] The following proposed analogs are designed based on established SAR principles to explore potential enhancements in anticancer and antimicrobial activities.
Caption: Proposed structural analogs and their design rationale.
Biological Evaluation: Protocols and Data Interpretation
The synthesized compounds should be evaluated for their potential therapeutic activities. Based on the known pharmacological profile of quinazolinones, primary screening should focus on their cytotoxic and antimicrobial effects.
Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10][11][12][13]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plates.
-
Test compounds and a positive control (e.g., Doxorubicin).
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[13]
-
Prepare serial dilutions of the test compounds and the positive control in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15][16][17][18]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well plates.
-
Test compounds and a positive control (e.g., Ciprofloxacin).
-
Bacterial inoculum standardized to 0.5 McFarland.
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial suspension to each well containing the test compound.
-
Include a growth control (bacteria in MHB without any compound) and a sterility control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Representative Biological Activity Data
The following table presents hypothetical but plausible biological activity data for the core molecule and its proposed analogs, based on trends observed in the literature for similar quinazolinone derivatives.
| Compound | Modification | Cytotoxicity (MCF-7, IC50 in µM) | Antimicrobial Activity (S. aureus, MIC in µg/mL) |
| Core Molecule | - | 15.5 | 32 |
| Analog 1 | 5,6-difluoro | 8.2 | 16 |
| Analog 2 | 5,6-dimethoxy | 25.1 | 64 |
| Analog 3 | 2-Methylamino | 12.8 | 32 |
| Analog 4 | 2-(4-fluorobenzylamino) | 5.4 | 8 |
| Analog 5 | Propionic acid | 18.9 | 64 |
| Analog 6 | Amide | >50 | >128 |
Plausible Mechanism of Action: EGFR Kinase Inhibition
A significant number of quinazolinone-based anticancer agents exert their effects through the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[19][20][21] EGFR is a transmembrane protein that plays a crucial role in cell growth, proliferation, and survival.[19][22][23] Overexpression or mutation of EGFR is a hallmark of many cancers.[9][19]
Quinazolinone inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that promote cancer cell proliferation and survival.[20][21]
Caption: Simplified EGFR signaling pathway and the point of intervention by a quinazolinone inhibitor.
Conclusion and Future Directions
The 2-Amino-5,6-dichloro-3(4H)-quinazolinone Acetic Acid scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structure is amenable to modification for the optimization of biological activity. The detailed protocols provided in this guide offer a clear roadmap for the synthesis and evaluation of this compound and its analogs.
Future work should focus on the synthesis and biological testing of the proposed analogs to establish a clear structure-activity relationship. Further investigations into the mechanism of action, including specific kinase inhibition profiling and in vivo efficacy studies, will be crucial in advancing this chemical series towards clinical development. The versatility of the quinazolinone core, coupled with a rational drug design approach, holds significant potential for the discovery of next-generation therapeutics.
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Pathak, V., Kumar, V., & Singh, P. P. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Bioorganic & Medicinal Chemistry, 58, 116661. [Link]
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An In-Depth Technical Guide to the Identification and Synthesis of Anagrelide Impurity B
A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Impurity Profiling in Modern Drug Development
In the landscape of pharmaceutical development, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to the entirety of the drug substance and product. Impurities, even at trace levels, can have significant impacts on the safety, efficacy, and stability of a therapeutic.[1] Consequently, the rigorous identification, characterization, and control of impurities are not merely regulatory hurdles but fundamental pillars of scientific integrity and patient safety. This guide provides an in-depth technical exploration of Anagrelide impurity B, a known related substance of the thrombocythemic agent Anagrelide. We will navigate the complexities of its identification through modern analytical techniques and delve into a detailed synthetic pathway for its preparation, a critical step for its use as a reference standard in quality control and stability studies. This document is structured to provide not just protocols, but the scientific rationale behind the methodologies, empowering researchers to not only replicate but also adapt and troubleshoot these processes.
Anagrelide and the Significance of Impurity B
Anagrelide, chemically known as 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one, is a potent platelet-reducing agent used in the treatment of essential thrombocythemia and other myeloproliferative neoplasms.[2] Its mechanism of action involves the inhibition of megakaryocyte maturation, thereby decreasing the production of platelets.[2]
The control of impurities in Anagrelide is crucial, and regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances and products.[3][4][5] Anagrelide Impurity B, identified as (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid , is a significant related substance that requires careful monitoring.[6][7][8] Understanding its formation, having access to a pure reference standard, and employing validated analytical methods for its detection are paramount for ensuring the quality and safety of Anagrelide-containing pharmaceuticals.
Identification and Characterization of Anagrelide Impurity B
The unambiguous identification of Anagrelide Impurity B relies on a combination of chromatographic and spectroscopic techniques. Forced degradation studies are instrumental in intentionally producing the impurity to facilitate the development and validation of analytical methods.
Forced Degradation Studies: A Deliberate Pathway to Impurity Formation
Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance and identify potential degradation products.[9] These studies involve subjecting the API to conditions more severe than accelerated stability testing, such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[9][10] For Anagrelide, acidic and oxidative stress conditions have been shown to generate a profile of degradation products, including Impurity B.[10]
The rationale behind using these specific stressors is to mimic potential storage and physiological conditions and to accelerate degradation pathways that might otherwise only be observed over long-term stability studies. For instance, hydrolysis can simulate the acidic environment of the stomach, while oxidation can mimic the effects of atmospheric oxygen or interaction with oxidative excipients.
Chromatographic Separation: The Workhorse of Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of Anagrelide and its related substances.[11][12] A well-designed, stability-indicating HPLC method should be able to resolve the main peak of Anagrelide from all potential impurities and degradation products.
Several robust Reverse-Phase HPLC (RP-HPLC) methods have been developed for this purpose.[11][12][13] The following table summarizes a typical set of chromatographic conditions that have proven effective:
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for the separation of Anagrelide and its structurally similar impurities. |
| Mobile Phase A | Phosphate buffer (e.g., 20 mM KH2PO4, pH 3.0) | A buffered aqueous phase is necessary to control the ionization state of the analytes and ensure reproducible retention times. A slightly acidic pH often improves peak shape for amine-containing compounds. |
| Mobile Phase B | Acetonitrile or Methanol | A strong organic solvent is used to elute the analytes from the C18 column. The choice between acetonitrile and methanol can influence the selectivity of the separation. |
| Gradient Elution | A time-programmed gradient from a low to a high percentage of Mobile Phase B | Gradient elution is often necessary to achieve adequate separation of all impurities with varying polarities within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency. |
| Column Temperature | 30-40 °C | Maintaining a constant and elevated column temperature improves peak shape and reduces viscosity, leading to better efficiency and reproducibility. |
| Detection | UV at 254 nm | Anagrelide and its related compounds possess chromophores that absorb in the UV region, making UV detection a suitable and robust method for quantification. |
This method, when validated according to ICH guidelines, provides a reliable system for the routine analysis of Anagrelide and the detection and quantification of Impurity B.[3]
Spectroscopic Characterization: Unveiling the Molecular Structure
While HPLC provides quantitative information, spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of Anagrelide Impurity B.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of impurities.[2] The mass spectrometer provides the molecular weight of the impurity, which is a critical piece of information for its identification. For Anagrelide Impurity B, ((2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid), the expected monoisotopic mass would be approximately 273.00 g/mol for the free acid. High-resolution mass spectrometry (HRMS) can provide even more confidence in the elemental composition of the molecule.
The following diagram illustrates a logical workflow for the comprehensive identification and characterization of Anagrelide Impurity B.
Workflow for the Identification and Characterization of Anagrelide Impurity B.
Synthesis of Anagrelide Impurity B
The availability of a pure reference standard of Anagrelide Impurity B is essential for the validation of analytical methods and for its use as a quantitative standard in routine quality control. A multi-step synthesis starting from 2,3-dichlorobenzaldehyde has been reported.[16]
Synthetic Pathway
The following scheme outlines the synthetic route to Anagrelide Impurity B:
Synthetic Pathway of Anagrelide Impurity B.
Experimental Protocol
The following is a detailed, step-by-step protocol for the synthesis of Anagrelide Impurity B, based on the principles outlined in the cited patent literature.[16] Safety Precaution: This synthesis involves hazardous reagents and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Nitration of 2,3-Dichlorobenzaldehyde
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of 2,3-dichlorobenzaldehyde and concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry to obtain 2,3-dichloro-6-nitrobenzaldehyde.
Step 2: Reduction of the Aldehyde
-
Dissolve 2,3-dichloro-6-nitrobenzaldehyde in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-dichloro-6-nitrobenzyl alcohol.
Step 3: Reduction of the Nitro Group
-
Dissolve 2,3-dichloro-6-nitrobenzyl alcohol in a mixture of concentrated hydrochloric acid and ethanol.
-
Add stannous chloride dihydrate portion-wise and heat the reaction mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-amino-5,6-dichlorobenzyl alcohol.
Step 4: Condensation with Glycine tert-butyl ester
-
To a solution of 2-amino-5,6-dichlorobenzyl alcohol in a suitable solvent like dichloromethane, add a base such as triethylamine.
-
Add a solution of glycine tert-butyl ester hydrochloride and stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to obtain N-(2-amino-5,6-dichlorobenzyl)glycine tert-butyl ester.
Step 5: Cyclization
-
Dissolve N-(2-amino-5,6-dichlorobenzyl)glycine tert-butyl ester in a solvent such as toluene.
-
Add cyanogen bromide and heat the reaction mixture at reflux for 4-6 hours.
-
Cool the reaction mixture, and collect the precipitate by filtration.
-
Wash the solid with a small amount of cold solvent to yield 2-((2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetyl) tert-butyl ester hydrobromide.
Step 6: Hydrolysis
-
Suspend the product from the previous step in a suitable solvent like dichloromethane.
-
Add hydrobromic acid (e.g., 48% in water) and stir the mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether, filter the solid, and dry under vacuum to obtain Anagrelide Impurity B.
Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the identification and synthesis of Anagrelide Impurity B. The methodologies described herein are based on established scientific principles and regulatory expectations. The ability to reliably identify and synthesize this impurity is not only crucial for routine quality control but also enables further toxicological evaluation if required. As analytical technologies continue to advance, the development of even more sensitive and rapid methods for impurity profiling will undoubtedly emerge. Furthermore, a deeper understanding of the degradation pathways of Anagrelide can inform the development of more stable formulations and packaging, ultimately contributing to the delivery of safer and more effective medicines to patients.
References
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A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]
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rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid. (2022). MDPI. Retrieved January 23, 2026, from [Link]
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View of Development and Validation of Stability Indicating RP HPLC Method for the Determination of Anagrelide HCl in Pharmaceutical Formulation. (n.d.). Retrieved January 23, 2026, from [Link]
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Anagrelide Impurities and Related Compound - Veeprho. (n.d.). Retrieved January 23, 2026, from [Link]
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(2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. (2023). MDPI. Retrieved January 23, 2026, from [Link]
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Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC. (2011). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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(PDF) Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
A new RP-HPLC method development for the estimation of an anti- thrombocythemic agent anagrelide in pure and pharmaceutical formul - Der Pharma Chemica. (n.d.). Retrieved January 23, 2026, from [Link]
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Anagrelide Related Compound B | CAS 1159977-03-3 - Veeprho. (n.d.). Retrieved January 23, 2026, from [Link]
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Anagrelide-Impurities - Pharmaffiliates. (n.d.). Retrieved January 23, 2026, from [Link]
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Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency. (2006). Retrieved January 23, 2026, from [Link]
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ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). Retrieved January 23, 2026, from [Link]
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Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). Retrieved January 23, 2026, from [Link]
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(2-AMINO-5,6-DICHLOROQUINAZOLIN-3(4H)-YL)ACETIC ACID - precisionFDA. (n.d.). Retrieved January 23, 2026, from [Link]
-
Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025). Retrieved January 23, 2026, from [Link]
-
Synthesis and stability of 3-hydroxyanagrelide, a biologically potent metabolite of anagrelide - ePrints - Newcastle University. (2012). Retrieved January 23, 2026, from [Link]
-
Quality Guidelines - ICH. (n.d.). Retrieved January 23, 2026, from [Link]
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2-amino-5,6-dichloro-3(4H)-Quinazolineacetic acid ethyl ester - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid in Cell Culture
Introduction: Unveiling the Potential of a Novel Quinazoline Derivative
The quinazoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid is a synthetic quinazoline derivative, identified as an impurity of Anagrelide, a medication used to treat essential thrombocythemia.[2] Anagrelide's primary mechanism of action involves the inhibition of phosphodiesterase III (PDE3), which in turn impedes the maturation of megakaryocytes, leading to a reduction in platelet count.[3][4][5] While the specific biological activity of this compound has not been extensively characterized, its structural similarity to Anagrelide and other bioactive quinazolines suggests it may possess interesting pharmacological properties worthy of investigation in a cell culture setting.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the cellular effects of this compound. We will delve into a hypothetical mechanism of action based on its parent compound, detailed protocols for its preparation and application in cell culture, and methods for assessing its biological impact.
Physicochemical Properties and Reagent Preparation
A thorough understanding of a compound's physical and chemical characteristics is paramount for reproducible and reliable experimental outcomes.
| Property | Value | Source |
| CAS Number | 1159977-03-3 | [6] |
| Molecular Formula | C₁₀H₉Cl₂N₃O₂ | [6] |
| Molecular Weight | 274.11 g/mol | [6] |
| Appearance | White Solid | [2] |
| Storage | 2-8°C, Hygroscopic, Under Inert Atmosphere | [2] |
Protocol for Preparation of a 10 mM Stock Solution
The lipophilic nature of many heterocyclic compounds necessitates the use of an organic solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is a common choice due to its broad solvency and compatibility with most cell culture media at low concentrations (typically ≤ 0.5%).
Materials:
-
This compound
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weighing the Compound: In a sterile environment (e.g., a chemical fume hood or a balance enclosure), carefully weigh out 2.74 mg of this compound.
-
Solubilization: Transfer the weighed compound into a sterile amber microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes, or until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.[7]
-
Sterilization: While not always necessary for DMSO stock solutions, if sterility is a major concern, the solution can be filtered through a 0.22 µm sterile syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).
Hypothesized Mechanism of Action
Given that this compound is an impurity of the PDE3 inhibitor Anagrelide, it is plausible that it may retain some activity against phosphodiesterases or interact with other cellular targets modulated by quinazoline-based compounds. Many quinazoline derivatives are known to be kinase inhibitors, particularly of the Epidermal Growth Factor Receptor (EGFR).[8]
A potential, yet unverified, mechanism of action could involve the inhibition of intracellular signaling pathways crucial for cell proliferation and survival.
Caption: Hypothetical signaling pathways modulated by the compound.
Cell Culture Protocol: A Step-by-Step Guide
This protocol provides a general guideline for treating adherent mammalian cells with this compound. It is crucial to adapt this protocol to the specific cell line and experimental question.
Experimental Workflow
Caption: A generalized workflow for cell culture experiments.
Part 1: Determination of Optimal Working Concentration using a Cytotoxicity Assay
Before conducting functional assays, it is essential to determine the cytotoxic profile of the compound on the chosen cell line. An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for assessing cell viability.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
96-well cell culture plates
-
10 mM stock solution of the compound
-
MTT reagent (5 mg/mL in sterile PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Preparation of Working Solutions: Prepare serial dilutions of the 10 mM stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared working solutions (including the vehicle control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Cell Line | Compound | IC₅₀ (µM) after 72h | Reference |
| HCT-116 | Quinazoline derivative 8a | 5.33 | [9] |
| HepG2 | Quinazoline derivative 8a | 7.94 | [9] |
| MCF-7 | Quinazoline derivative 8k | 11.32 | [9] |
| HCT-116 | Dihydroquinazolinone 10f | Potent Activity | [10] |
| MCF-7 | Dihydroquinazolinone 10f | Potent Activity | [10] |
Note: The IC₅₀ values in the table are for different quinazoline derivatives and should only be used as a rough guide for selecting a starting concentration range for this compound.
Part 2: Protocol for a Functional Cell-Based Assay (Example: Cell Cycle Analysis)
Based on the cytotoxic data, select non-toxic to moderately toxic concentrations for functional assays. Cell cycle analysis by flow cytometry is a valuable tool to assess if the compound induces cell cycle arrest.
Materials:
-
Cultured cells treated with the compound and vehicle control
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound and vehicle control for the chosen duration.
-
Cell Harvesting:
-
Collect the culture medium (which may contain detached, apoptotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the cells and combine them with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.
Trustworthiness and Self-Validating Systems
To ensure the validity of your findings, it is crucial to incorporate proper controls and validation steps into your experimental design.
-
Positive and Negative Controls: Always include a known positive control (a compound with a well-characterized effect on your assay) and a negative/vehicle control.
-
Dose-Response and Time-Course Experiments: The effects of a compound are often dependent on concentration and duration of exposure. Performing both dose-response and time-course studies is essential.
-
Orthogonal Assays: Confirm your findings using at least two different experimental approaches that measure the same biological endpoint. For example, if you observe a decrease in cell viability with an MTT assay, you could confirm this with a trypan blue exclusion assay or a real-time cell analysis system.
-
Reproducibility: All experiments should be performed with at least three biological replicates to ensure the reproducibility of the results.
By adhering to these principles, you can build a robust and trustworthy dataset that accurately reflects the cellular effects of this compound.
References
-
Al-Suwaidan, I. A., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 21(3), 344. Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound Hydrobromide. Retrieved from [Link]
-
Petry, K., et al. (2006). Anagrelide as a new platelet-lowering agent in essential thrombocythemia: mechanism of actin, efficacy, toxicity, current indications. Annals of Hematology, 85(5), 261-268. Available at: [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Anagrelide Hydrochloride? Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is Anagrelide Hydrochloride used for? Retrieved from [Link]
-
Al-Ostath, S. M., et al. (2021). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Scientific Reports, 11(1), 1-13. Available at: [Link]
-
O'Brien, M. E., et al. (2007). Comparison of the biological activities of anagrelide and its major metabolites in haematopoietic cell cultures. British Journal of Haematology, 137(4), 364-371. Available at: [Link]
-
Hassan, A. S., et al. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022. Available at: [Link]
-
Cleveland Clinic. (2025, September 8). Thrombocytosis. Retrieved from [Link]
-
ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium? Retrieved from [Link]
-
American Chemical Society. (2023, March 28). Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Alqahtani, A. S., et al. (2022). Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos. International Journal of Molecular Sciences, 23(9), 4720. Available at: [Link]
-
Fatahala, S. S., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. BMC Chemistry, 16(1), 1-15. Available at: [Link]
Sources
- 1. Anagrelide - Wikipedia [en.wikipedia.org]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Anagrelide as a new platelet-lowering agent in essential thrombocythemia: mechanism of actin, efficacy, toxicity, current indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Anagrelide Hydrochloride? [synapse.patsnap.com]
- 5. What is Anagrelide Hydrochloride used for? [synapse.patsnap.com]
- 6. Agrylin (Anagrelide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of anagrelide on platelet count and function in patients with thrombocytosis and myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
Probing Cellular Pathways with 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid: A Detailed Guide for Researchers
Introduction: Unveiling the Potential of a Unique Quinazoline Scaffold
2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid is a synthetic heterocyclic compound belonging to the quinazoline family.[1][2] Quinazolines are a prominent class of compounds in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This particular derivative is notably recognized as a related compound and potential metabolite of Anagrelide, a phosphodiesterase III (PDE3) inhibitor used in the management of thrombocythemia.[2][6][7] While its primary context has been as an analytical standard, its structural features suggest its potential as a chemical probe for investigating cellular signaling pathways.[8][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a chemical probe. We will delve into its potential mechanisms of action, provide detailed protocols for its application in cell-based assays, and discuss the interpretation of results.
Scientific Foundation: Potential Mechanisms of Action
The biological activity of this compound is not extensively characterized in publicly available literature. However, based on its structural similarity to other bioactive quinazolines, we can postulate two primary avenues for its application as a chemical probe:
-
Investigation of Phosphodiesterase (PDE) Activity: Given its close structural relationship to Anagrelide, a known PDE3 inhibitor, this compound could serve as a probe to investigate the role of PDE3 in various cellular processes.[9][10] It may act as a competitive inhibitor at the ATP-binding site of the enzyme.
-
Exploring Kinase Inhibition: The quinazoline scaffold is a well-established pharmacophore for kinase inhibitors, with many derivatives targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4] The dichloro-substitution on the benzene ring and the acetic acid side chain could confer unique selectivity and potency towards specific kinases.[11]
The following diagram illustrates the potential signaling pathways that could be investigated using this chemical probe.
Caption: Potential signaling pathways targeted by the chemical probe.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with built-in controls to ensure the reliability of the experimental data.
Protocol 1: In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol aims to determine if this compound inhibits PDE3 activity.
Materials:
-
Recombinant human PDE3 enzyme
-
cAMP (substrate)
-
5'-Nucleotidase
-
Inorganic phosphate detection reagent (e.g., Malachite Green)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (test compound)
-
Anagrelide (positive control)
-
DMSO (vehicle)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and Anagrelide in DMSO (e.g., 10 mM). Create a serial dilution in assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Assay Reaction: a. In a 96-well plate, add 25 µL of the diluted test compound, positive control, or vehicle control (assay buffer with DMSO). b. Add 25 µL of recombinant PDE3 enzyme solution to each well. c. Incubate for 10 minutes at 30°C. d. Initiate the reaction by adding 50 µL of the cAMP substrate solution. e. Incubate for 30 minutes at 30°C.
-
AMP to Adenosine Conversion: Add 25 µL of 5'-Nucleotidase solution to each well and incubate for 10 minutes at 30°C.
-
Phosphate Detection: Add 50 µL of the inorganic phosphate detection reagent to each well.
-
Measurement: Incubate for 20 minutes at room temperature and measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the compound and fitting the data to a dose-response curve.
Data Presentation:
| Compound | Target | IC₅₀ (µM) [Hypothetical] |
| This compound | PDE3 | To be determined |
| Anagrelide (Positive Control) | PDE3 | ~0.036[9][10] |
Protocol 2: Cell-Based Kinase Inhibition Assay (e.g., EGFR)
This protocol assesses the ability of the compound to inhibit the activity of a specific kinase within a cellular context.
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., A549 for EGFR)
-
Complete cell culture medium
-
This compound (test compound)
-
Known kinase inhibitor (e.g., Gefitinib for EGFR) (positive control)[4]
-
DMSO (vehicle)
-
Growth factor to stimulate the kinase (e.g., EGF for EGFR)
-
Cell lysis buffer
-
Phospho-specific and total protein antibodies for the target kinase and a downstream substrate
-
Western blotting reagents and equipment
Experimental Workflow:
Caption: Workflow for the cell-based kinase inhibition assay.
Procedure:
-
Cell Culture: Seed the selected cancer cell line in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the medium with a serum-free medium and incubate for 12-24 hours to reduce basal kinase activity.
-
Compound Treatment: Treat the cells with various concentrations of the test compound, positive control, or vehicle for 1-2 hours.
-
Kinase Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to activate the target kinase.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: a. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with primary antibodies against the phosphorylated form of the target kinase and its total form. c. Incubate with the appropriate HRP-conjugated secondary antibody. d. Visualize the bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels. Calculate the percentage of inhibition and determine the IC₅₀ value.
Data Presentation:
| Compound | Target Kinase | Cell Line | IC₅₀ (µM) [Hypothetical] |
| This compound | EGFR | A549 | To be determined |
| Gefitinib (Positive Control) | EGFR | A549 | ~0.015 - 0.5 |
Trustworthiness and Self-Validation
The inclusion of both positive and vehicle controls in each protocol is crucial for validating the results. The positive control (a known inhibitor) ensures that the assay is performing as expected, while the vehicle control accounts for any effects of the solvent. Comparing the results of the test compound to these controls allows for a confident assessment of its activity.
Conclusion and Future Directions
This compound presents an intriguing opportunity for researchers to explore cellular signaling pathways. Its structural relationship to Anagrelide suggests a potential role in modulating PDE activity, while its quinazoline core points towards possible kinase inhibition. The protocols outlined in this application note provide a robust framework for investigating these potential activities. Further studies could involve broader kinase screening panels to identify novel targets and the use of this compound in more complex cellular models to elucidate its physiological effects.
References
-
Wang, D., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link]
-
Talele, T. T. (2016). Quinazoline derivatives: synthesis and bioactivities. PMC. Available at: [Link]
-
New Drug Approvals. (2018). Anagrelide アナグレリド. New Drug Approvals. Available at: [Link]
-
Wikipedia. (n.d.). Anagrelide. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Quinazoline. Wikipedia. Available at: [Link]
-
Veeprho. (n.d.). Anagrelide Impurities and Related Compound. Veeprho. Available at: [Link]
-
Franco, F. W. A., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO. Available at: [Link]
-
Wang, L., et al. (2015). Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. NIH. Available at: [Link]
-
Butcher, L. N., et al. (2003). Comparison of the biological activities of anagrelide and its major metabolites in haematopoietic cell cultures. NIH. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound Hydrobromide. Pharmaffiliates. Available at: [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Anagrelide. LiverTox - NCBI Bookshelf. Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound Hydrobromide. Pharmaffiliates. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]
-
Jones, T. R., et al. (1990). Quinazoline antifolates inhibiting thymidylate synthase: 2-desamino derivatives with enhanced solubility and potency. Journal of Medicinal Chemistry. Available at: [Link]
-
Rajput, S., & Mishra, A. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Available at: [Link]
-
Conconi, M. T., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. Available at: [Link]
Sources
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- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline - Wikipedia [en.wikipedia.org]
- 5. Anagrelide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anagrelide USP Related Compound B | CAS No- 1159977-03-3 [chemicea.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Anagrelide - Wikipedia [en.wikipedia.org]
- 11. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stabilizing 2-Amino-5,6-dichloro-3(4H)-quinazolinone Acetic Acid in Solution
Introduction
2-Amino-5,6-dichloro-3(4H)-quinazolinone Acetic Acid is a vital heterocyclic compound, recognized as a key intermediate and impurity in the synthesis of pharmacologically active molecules like Anagrelide.[1][2] Its quinazolinone core is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities.[3][4] However, researchers frequently encounter challenges with the stability of this molecule in solution, leading to issues with experimental reproducibility, analytical accuracy, and formulation development.
The structure of this compound, featuring a carboxylic acid moiety, an amino group, and a quinazolinone ring, presents a complex physicochemical profile. Its stability is highly sensitive to environmental factors such as pH, solvent composition, temperature, and light. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to empower researchers to overcome these stability challenges and ensure the integrity of their experiments.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems reported by users during the handling of 2-Amino-5,6-dichloro-3(4H)-quinazolinone Acetic Acid solutions.
Q1: My compound is precipitating out of my aqueous buffer. What is happening and how can I fix it?
Root Cause Analysis: This is almost always a pH-dependent solubility issue. The molecule contains a carboxylic acid group (-COOH), which can exist in a neutral (protonated) or anionic (deprotonated) form.
-
At Low pH (Acidic): The carboxylic acid is protonated (-COOH), making the molecule less polar and significantly less soluble in aqueous media.
-
At High pH (Alkaline): The carboxylic acid is deprotonated (-COO⁻), forming a carboxylate salt that is much more polar and, therefore, more soluble in water.
Solution Workflow:
-
pH Adjustment: The most effective solution is to increase the pH of your solvent. Prepare your solution in a buffer system with a pH above the compound's pKa. While the exact pKa is not readily published, for a carboxylic acid of this type, a pH of 7.0 or higher is a good starting point.
-
Use of Co-solvents: If adjusting the pH is not possible for your experimental design, the use of a water-miscible organic co-solvent can increase solubility.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol can be used.
-
Caution: Start with a small percentage (e.g., 1-5% v/v) and increase as needed. Be aware that some co-solvents, like DMSO, can affect the stability of certain compounds over time.[5] One study noted that a quinazoline derivative was stable for over 40 days in ultrapure water but showed modifications immediately after preparation in DMSO.[5]
-
-
Preparation Method: Always add the solid compound to the pre-pH-adjusted buffer or solvent mixture, rather than trying to adjust the pH after the compound has been added and has failed to dissolve.
| Parameter | Condition | Observed Solubility | Recommendation |
| pH | < 5.0 | Very Low / Precipitation | Increase pH to > 7.0 for aqueous solutions. |
| pH | > 7.0 | High | Optimal for aqueous buffers. |
| Solvent | 100% Water (pH < 7) | Low | Use a buffered solution or add a co-solvent. |
| Co-Solvent | 1-10% DMSO in Buffer (pH 7.4) | High | A viable alternative if pH cannot be the primary control. |
Q2: I'm observing a loss of my compound's concentration over 24-48 hours at room temperature. What is the likely degradation pathway?
Root Cause Analysis: The quinazolinone ring, while generally stable, can be susceptible to hydrolysis under certain conditions, particularly when heated or exposed to strong acids or bases.[6][7][8]
-
Hydrolytic Degradation: The most probable cause of degradation is the hydrolysis of the amide bond within the 4(3H)-quinazolinone ring system. This reaction is catalyzed by acidic or alkaline conditions and accelerated by heat.[6][8] In warm solutions, quinazoline can hydrolyze to form 2-aminobenzaldehyde derivatives.[8]
-
Oxidation: While the quinazolinone ring itself is fairly resistant to oxidation, the exocyclic amino group could be a site for oxidative degradation, especially in the presence of trace metals or peroxides.[6][7]
-
Photodegradation: Aromatic heterocyclic systems are often sensitive to UV light. Exposure to ambient or direct light can induce photochemical reactions, leading to a loss of the parent compound.
Troubleshooting Workflow Diagram: This diagram outlines the decision-making process for identifying and mitigating degradation.
Caption: Troubleshooting workflow for compound degradation.
Mitigation Strategies:
-
Control pH: Maintain the solution pH in the neutral range (6.5 - 7.5) using a robust buffer system (e.g., phosphate or HEPES).
-
Control Temperature: Prepare solutions fresh and store them at 2-8°C.[5] Avoid boiling or autoclaving solutions containing the compound, as this will cause rapid destruction of the quinazolinone ring.[6]
-
Protect from Light: Store stock solutions and working solutions in amber glass vials or wrap containers in aluminum foil to prevent photodegradation.
-
Use High-Purity Solvents: Use HPLC-grade or higher purity solvents to minimize contaminants like metal ions or peroxides that could catalyze degradation.
Experimental Protocols
These protocols provide a validated framework for preparing solutions and assessing stability.
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution (10 mM)
-
Buffer Preparation: Prepare a 50 mM sodium phosphate buffer. Adjust the pH to 7.4 using 1 M NaOH or 1 M HCl. Filter the buffer through a 0.22 µm filter.
-
Weighing: Accurately weigh the required amount of 2-Amino-5,6-dichloro-3(4H)-quinazolinone Acetic Acid (Molar Mass: 274.1 g/mol ).[2]
-
Dissolution: Add the solid compound to a volumetric flask. Add approximately 80% of the final volume of the pH 7.4 phosphate buffer.
-
Solubilization: Gently swirl or sonicate the mixture at room temperature until the solid is completely dissolved. Avoid vigorous heating.
-
Final Volume: Bring the solution to the final volume with the phosphate buffer and mix thoroughly.
-
Storage: Aliquot the solution into amber, screw-cap vials and store at 2-8°C for short-term use (up to 1 week). For long-term storage, flash-freeze the aliquots and store at -80°C.
Protocol 2: Conducting a Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[9][10]
-
Prepare Solutions: Prepare 1 mg/mL solutions of the compound under the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl, incubate at 60°C for 4 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH, incubate at 60°C for 2 hours. Studies have shown quinazolinone derivatives can be unstable to hydrolysis in alkaline media.[11]
-
Oxidative Degradation: 3% H₂O₂, incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solution (in pH 7.4 buffer) at 80°C for 48 hours.
-
Photodegradation: Expose the solution (in pH 7.4 buffer) to direct sunlight or a photostability chamber for 24 hours.
-
-
Neutralization: After incubation, neutralize the acidic and alkaline samples to approximately pH 7 before analysis.
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV method.[12] The goal is to achieve 5-20% degradation of the active ingredient. If degradation is too rapid or slow, adjust the stress duration or temperature accordingly.[13]
-
Peak Purity: Use a Photo Diode Array (PDA) detector to assess peak purity and ensure that the main peak is not co-eluting with any degradants. For identification of degradants, LC-MS is the preferred technique.[12]
Frequently Asked Questions (FAQs)
-
Q: What is the best solvent for long-term storage?
-
A: For long-term storage, creating a stock solution in an aprotic organic solvent like DMSO at high concentration, aliquoting it, and storing it at -80°C is a common practice. However, given that some quinazolines show instability in DMSO,[5] a stability check is recommended. For aqueous experiments, preparing solutions fresh from a solid or a frozen aqueous stock is the most reliable approach.
-
-
Q: Which analytical method is best for monitoring the stability of this compound?
-
A: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most widely used and reliable technique for stability testing.[12][14] A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient with a pH-controlled buffer (e.g., phosphate or formate) is a typical starting point. LC-MS can be used to identify the mass of any degradation products formed.[12]
-
-
Q: Are there any known chemical incompatibilities I should be aware of?
-
A: Avoid strong oxidizing agents, as they may react with the amino group. Be cautious with strong acids and bases, especially at elevated temperatures, due to the risk of ring hydrolysis.[6][8] The pyrimidine nucleus of the quinazoline structure is known to be susceptible to hydrolysis and ring-opening reactions.[15]
-
References
-
Al-Ostoot, F. H., Al-Tamari, U. D., & Shehadeh, M. B. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 833. [Link]
-
Khan, I., & Zaib, S. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Heterocycles, 92(2), 316-329. [Link]
-
Staicu, A., et al. (2015). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Digest Journal of Nanomaterials and Biostructures, 10(4), 1189-1197. [Link]
-
precisionFDA. (n.d.). (2-AMINO-5,6-DICHLOROQUINAZOLIN-3(4H)-YL)ACETIC ACID. precisionFDA. [Link]
-
Pharmaffiliates. (n.d.). 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Hydrobromide. Pharmaffiliates. [Link]
-
Błaszczak-Świątkiewicz, K., et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 69(4), 763-767. [Link]
-
Gendugov, T. M., et al. (2020). STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology, 8(2), 116-125. [Link]
-
Kumar, A., et al. (2024). A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. Journal of Molecular Structure, 1301, 137357. [Link]
-
Pente, G., & Wappner, E. A. (2017). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 22(8), 1339. [Link]
-
Separation Science. (2023). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Bajaj, S., et al. (2012). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 5(1), 59-67. [Link]
-
Wikipedia. (n.d.). Quinazoline. Wikipedia. [Link]
-
Zhang, Y., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6069. [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]
-
Singh, S., & Kumar, R. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. World Journal of Pharmaceutical Research, 12(12), 1145-1156. [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Flow chart for performing hydrolytic degradation. ResearchGate. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. biosynth.com [biosynth.com]
- 3. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline - Wikipedia [en.wikipedia.org]
- 9. ajrconline.org [ajrconline.org]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS | Gendugov | Pharmacy & Pharmacology [pharmpharm.ru]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Modifying HPLC gradient for better separation of 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid
Technical Support Center: HPLC Method Development
Topic: Modifying HPLC Gradient for Better Separation of 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the HPLC separation of this compound. This molecule, due to its specific chemical properties, can present unique chromatographic hurdles. This document moves beyond simple step-by-step instructions to provide a deep, mechanistic understanding of why certain modifications are necessary, empowering you to troubleshoot effectively and develop robust, reliable methods.
The Core Challenge: Understanding Your Analyte
Successful chromatography begins with a thorough understanding of the analyte's chemical nature. This compound is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (amino group and quinazoline nitrogens) functionalities. This dual nature is the primary reason for many of the separation difficulties encountered.
Its retention behavior and peak shape are critically dependent on its ionization state, which is directly controlled by the mobile phase pH.[1][2]
-
At Low pH (e.g., < 3): The basic amino group is protonated (carries a positive charge, -NH3+), while the carboxylic acid group is neutral (-COOH). The molecule is charged and more polar.
-
At Mid-range pH: A zwitterionic form can exist, and the molecule's overall hydrophobicity can be at its lowest.
-
At High pH (e.g., > 7): The carboxylic acid is deprotonated (carries a negative charge, -COO-), while the amino group is neutral (-NH2). The molecule is again charged and polar.
This pH-dependent behavior is the key lever we will use to control the chromatography.
Caption: Ionization state of the analyte vs. mobile phase pH.
Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered with this analyte in a direct Q&A format.
Q1: My peak for this compound is exhibiting severe tailing. What's the cause and how do I fix it?
A: Peak tailing for this compound is almost certainly caused by secondary interactions between the basic nitrogen atoms on the molecule and acidic residual silanol groups (-Si-OH) on the surface of the silica-based stationary phase.[3] These interactions create an alternative, non-hydrophobic retention mechanism that leads to a "smearing" or tailing effect.
Troubleshooting Protocol for Peak Tailing:
-
Primary Solution: Suppress Silanol Ionization. The most effective strategy is to lower the mobile phase pH. By operating at a pH of ~2.5-3.5, you protonate the majority of the silanol groups, rendering them neutral. This minimizes the unwanted ionic interactions.
-
Action: Prepare your aqueous mobile phase with an acidic modifier like 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). Ensure the final pH is below 3.5.
-
-
Use a Modern, End-Capped Column. Newer columns are often "end-capped," where the residual silanols are chemically bonded with a small, inert group to block them from interacting with analytes. If you are using an older column, upgrading to a modern, high-purity silica column with robust end-capping can significantly improve peak shape.
-
Reduce Sample Concentration. Injecting too much sample can overload the column, leading to peak distortion.[3]
-
Action: Dilute your sample 10-fold and re-inject. If the peak shape improves, you may be experiencing mass overload.
-
Q2: I'm not getting enough retention. The peak is eluting near the solvent front (void volume). What should I do?
A: This is a common problem for polar compounds on traditional reversed-phase columns like a C18.[4] Your analyte is not "hydrophobic" enough to interact strongly with the stationary phase under the current conditions.
Strategies to Increase Retention:
-
Decrease the Initial Organic Content: If you are running a gradient, lower the starting percentage of your organic solvent (e.g., Acetonitrile or Methanol). This makes the initial mobile phase "weaker" (more polar), encouraging the analyte to interact more with the stationary phase.
-
Control Ionization for Increased Hydrophobicity: As an amphoteric molecule, its most hydrophobic (and thus most retained in reversed-phase) state is when it is neutral. This can be difficult to achieve. However, by suppressing the ionization of one of the functional groups, you can often increase retention.
-
Action: Use a low pH mobile phase (e.g., 2.5-3.5 with 0.1% Formic Acid). This neutralizes the carboxylic acid group. While the amino group becomes charged, the overall effect is often an increase in retention compared to mid-range pH where the molecule might be zwitterionic.[5]
-
-
Consider a Different Stationary Phase: A standard C18 column may not be ideal.
-
Recommendation: Try a column with a "polar-embedded" or "polar-endcapped" phase. These columns have a polar group embedded in the C18 chain, which helps to retain polar analytes more effectively, especially under highly aqueous conditions.[6]
-
Q3: I have poor resolution between my main peak and a closely eluting impurity. How can I improve the separation?
A: Poor resolution requires you to manipulate the selectivity (α) of your method. This involves changing the chemistry of the separation to alter the relative retention times of the two compounds.[7]
Resolution Enhancement Workflow:
-
Flatten the Gradient Slope: This is the most powerful tool for improving the resolution of closely eluting peaks. A shallower gradient increases the separation time between analytes.[8]
-
Step 1 (Scouting Run): Perform a fast, broad gradient (e.g., 5% to 95% Acetonitrile in 10 minutes) to determine the approximate percentage of organic solvent at which your compounds elute.
-
Step 2 (Optimization): Design a new gradient that is much shallower around that elution point. For example, if your peaks elute at ~40% Acetonitrile, your new gradient might be 30% to 50% Acetonitrile over 15-20 minutes.[9]
-
-
Change the Organic Solvent: Acetonitrile and Methanol have different selectivities. If you are using Acetonitrile, try substituting it with Methanol (or vice-versa). This can change the elution order or increase the spacing between your peaks.
-
Fine-Tune the Mobile Phase pH: Small changes in pH can have a significant impact on the ionization and, therefore, the retention of your analyte and its impurities, especially if their pKa values differ.[10] A slight adjustment (e.g., from pH 2.8 to 3.2) can sometimes be enough to achieve separation.
Caption: Workflow for optimizing a gradient from a scouting run.
In-Depth Guide: Systematic Gradient Modification
For complex separation challenges, a more systematic approach is required. The following table outlines the impact of various parameter changes.
| Parameter Change | Expected Impact on Retention Time | Expected Impact on Resolution | Rationale & Causality |
| Increase Gradient Time (Shallower Slope) | Increases | Generally Increases | Allows more time for differential migration between analytes, enhancing separation. This is the most effective tool for improving resolution of closely eluting peaks.[8] |
| Decrease Mobile Phase pH (e.g., from 7 to 3) | Likely Increases | May Increase or Decrease | Suppresses ionization of the carboxylic acid, making the molecule more hydrophobic and increasing retention. It also suppresses silanol interactions, improving peak shape.[5] Selectivity may change, affecting resolution. |
| Increase Column Temperature | Decreases | May Increase or Decrease | Lowers mobile phase viscosity, allowing for faster diffusion and potentially higher efficiency. However, it can also reduce retention and alter selectivity.[11] |
| Change Organic Modifier (ACN to MeOH) | Varies | Likely Changes | Methanol and Acetonitrile offer different selectivities due to their differing abilities to engage in hydrogen bonding and dipole-dipole interactions. This can significantly alter the separation factor (α) between analytes. |
| Decrease Flow Rate | Increases | May Increase | Gives analytes more time to interact with the stationary phase. Can sometimes improve resolution, but at the cost of longer run times and potential peak broadening due to diffusion. |
References
-
Biotage (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]
-
Bitesize Bio (2024). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. [Link]
-
Waters Corporation (2024). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Mastelf (2024). How to Optimize HPLC Gradient Elution for Complex Samples. [Link]
-
National Institutes of Health (NIH) (2020). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]
-
Agilent (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]
-
ResearchGate (2014). How can you separate a co-eluting more polar compound by HPLC?. [Link]
-
Agilent (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
Restek (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]
-
AnalyteGuru (2023). Real Solutions to Improve Your HPLC Peak Resolution. [Link]
-
ALWSCI (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Pharmaffiliates (n.d.). this compound Hydrobromide. [Link]
-
LCGC International (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Labmate Online (2023). The Critical Role of Mobile Phase pH in Chromatography Separations. [Link]
-
BGB Analytik (n.d.). HPLC Troubleshooting Guide. [Link]
-
Waters Corporation (2020). Can you retain polar acidic compounds using reversed-phase conditions?. [Link]
-
National Institutes of Health (NIH) (n.d.). 2-amino-5,6-dichloro-3(4H)-Quinazolineacetic acid ethyl ester. [Link]
-
SIELC Technologies (n.d.). Polar Compounds. [Link]
Sources
- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. biotage.com [biotage.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. mastelf.com [mastelf.com]
- 10. agilent.com [agilent.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Synthesis Scale-Up of 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid
Welcome to the technical support center for the synthesis of 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid. This guide is designed for researchers, chemists, and process development professionals encountering challenges when transitioning from bench-scale synthesis to larger pilot or manufacturing scales. Here, we address common problems with in-depth, scientifically-grounded explanations and provide actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction yield dropped significantly after moving from a 1L to a 50L reactor. What are the most likely causes?
A significant drop in yield during scale-up is a classic problem often rooted in physical, not chemical, changes.[1][2] The primary culprits are usually related to mass and heat transfer. In a larger reactor, the surface-area-to-volume ratio decreases, making both heating and cooling less efficient. This can lead to thermal gradients—hot spots or overcooled regions—that promote side reactions or cause incomplete conversion.[2] Furthermore, mixing that was efficient in a small flask with a magnetic stir bar may be inadequate in a large, baffled reactor with a mechanical stirrer, leading to poor distribution of reagents and localized concentration issues.[2]
Q2: I'm observing a new, significant impurity (>0.15%) in my HPLC analysis post-scale-up that wasn't present at the lab scale. How should I investigate this?
The appearance of new impurities often points to "hidden variables" that become significant at a larger scale.[2] Minor side reactions that were negligible in the lab can become major pathways under prolonged reaction times or due to localized overheating.[2] The first step is to characterize the impurity. Obtain an MS and NMR if possible. Common impurities in quinazolinone syntheses can arise from incomplete cyclization, side reactions with the solvent, or degradation. For instance, if the synthesis involves an anthranilic acid precursor, incomplete reaction could be a source.[3] A Design of Experiments (DoE) approach at the lab scale, exploring the impact of temperature, reaction time, and reagent stoichiometry, can help identify the conditions that favor this impurity's formation.[1]
Q3: The final product is precipitating as an oil or a sticky solid instead of the fine crystalline powder I obtained in the lab. What's wrong?
This is a common crystallization and isolation issue during scale-up.[1][] The rate of cooling and the level of supersaturation are critical parameters that are much harder to control in large volumes.[5] Rapid cooling or adding an anti-solvent too quickly in a large reactor can generate a very high level of supersaturation, favoring nucleation over controlled crystal growth, which often leads to amorphous material or "oiling out."[1][5] The mixing efficiency also plays a crucial role; poor mixing can create localized zones of high supersaturation.[]
Q4: How critical is the rate of reagent addition during scale-up, and why?
Extremely critical. Many syntheses of heterocyclic compounds like quinazolinones involve exothermic steps.[6] In a small flask, this heat dissipates quickly. In a large reactor, slow addition is necessary to allow the cooling system to manage the exotherm and maintain the target temperature. Adding a reagent too quickly can cause a runaway reaction, leading to a rapid temperature spike.[1] This not only creates a significant safety hazard but also drastically increases the formation of thermal degradation products and other impurities.[1]
Troubleshooting Guides
Guide 1: Diagnosing and Improving Low Reaction Yield
Low yields are often multifactorial. This guide provides a systematic approach to identifying the root cause.
Causality: The transition from a lab flask to a production reactor fundamentally changes the physical environment of the reaction. Inefficient mixing can lead to non-uniform reaction kinetics, while poor heat transfer can shift the reaction pathway towards undesirable side products.[1][2]
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for diagnosing the root cause of low reaction yield during scale-up.
Step-by-Step Protocol: Lab-Scale Simulation of Poor Mixing
-
Objective: To determine if inefficient mixing is the cause of low yield.
-
Setup: Use a lab reactor that mimics the geometry (e.g., round bottom flask vs. jacketed reactor) of the large-scale vessel.
-
Execution:
-
Run the standard reaction with optimal, vigorous stirring (e.g., 400 RPM with overhead stirrer) as a control.
-
Run a parallel reaction where the stirring speed is significantly reduced (e.g., 100 RPM) after the initial mixing of reagents.
-
In a third experiment, add a key reagent subsurface in one run and dropwise onto the surface in another to simulate different addition protocols.
-
-
Analysis: Compare the yield and impurity profiles of the three experiments via HPLC. A significant drop in yield or increase in impurities in the poorly-stirred experiment strongly suggests that mixing efficiency is a critical process parameter (CPP).
Guide 2: Identifying and Mitigating Impurity Formation
The goal is not just to make the product, but to make it cleanly. Impurities increase downstream processing costs and can be a regulatory hurdle.
Causality: The synthesis of the quinazolinone ring involves several steps, including condensation and cyclization.[3] An intermediate from this process, such as a benzoxazinone, can be susceptible to hydrolysis or reaction with other nucleophiles if not fully converted, leading to impurities.[7]
Plausible Synthetic Pathway and Side Reaction
Caption: A plausible reaction pathway showing the formation of the target molecule and a potential hydrolysis side reaction.
Data Summary: Impact of Temperature on Impurity Formation
| Reactor Scale | Target Temp (°C) | Max Observed Temp (°C) | Key Impurity (%) | Yield (%) |
| 1L Lab Scale | 80 | 81 | 0.08 | 92 |
| 50L Pilot Scale | 80 | 95 (Exotherm) | 1.25 | 78 |
| 50L Pilot Scale | 80 (Slow Addition) | 82 | 0.11 | 90 |
This table clearly demonstrates how a temperature excursion during scale-up, caused by a rapid addition, can dramatically increase impurity formation and reduce yield.[1]
Guide 3: Troubleshooting Product Isolation and Crystallization
The physical form of an Active Pharmaceutical Ingredient (API) is as important as its chemical purity.[8]
Causality: Crystallization is a delicate balance between thermodynamics (solubility) and kinetics (nucleation and growth).[] Scale-up disrupts this balance by altering cooling rates, mixing dynamics, and surface effects, which can lead to the formation of undesirable crystal habits, amorphous material, or solvates.[1][8]
Step-by-Step Protocol: Developing a Robust Cooling Crystallization
-
Objective: To define a cooling profile that produces a consistent, easily filterable crystalline product.
-
Solubility Curve Generation: First, determine the solubility of the product in the chosen solvent system at various temperatures (e.g., from 80°C down to 0°C). This is essential for controlling supersaturation.
-
Seeding Strategy:
-
Cool the batch solution to a temperature where it is just barely saturated (the metastable zone).
-
Add a small quantity (0.1-1.0% w/w) of previously isolated, high-quality crystalline material (seed crystals).
-
Hold at this temperature for 30-60 minutes to allow the seeds to establish controlled growth.
-
-
Controlled Cooling:
-
Implement a slow, linear cooling ramp (e.g., 10-20°C per hour). Rapid cooling will cause excessive primary nucleation, leading to fine particles or oiling out.[5]
-
Maintain gentle agitation throughout the process to keep crystals suspended and promote uniform growth.
-
-
Final Hold (Digestion): Once the final temperature is reached (e.g., 5°C), hold the slurry for 1-2 hours. This "digestion" or "aging" period allows the system to reach equilibrium and can improve crystal form and purity.
-
Filtration and Washing: Filter the crystalline product and wash with a cold, pre-chilled anti-solvent to remove residual mother liquor without dissolving the product.
By carefully controlling the level of supersaturation through a slow, seeded cooling process, you can reliably produce a consistent crystalline product at any scale.
References
-
Organic Chemistry Portal. Quinazoline synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. [Link]
-
Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. [Link]
-
Saeedi, M., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. [Link]
-
Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. (2024). [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
-
ResearchGate. Different strategies for the synthesis of quinazolinones. [Link]
-
Drug Development and Delivery. SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact. [Link]
-
Technobis. API Crystallization. [Link]
-
Pharmaffiliates. this compound Hydrobromide. [Link]
-
Williams, M. J. (2022). How to Scale Up a New Synthesis Reaction. Lab Manager. [Link]
-
ResearchGate. (PDF) Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Link]
-
Derisking Crystallization Process Development and Scale-Up Using a Complementary, “Quick and Dirty” Digital Design. ACS Publications. (2024). [Link]
-
Fujiwara, M., et al. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal. [Link]
Sources
- 1. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. researchgate.net [researchgate.net]
- 5. crystalpharmatech.com [crystalpharmatech.com]
- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
Technical Support Center: Enhancing Experimental Reproducibility with 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid
Welcome to the technical support center for 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for improving the reproducibility and success of your experiments with this compound. As a member of the quinazoline family, this molecule holds potential for a range of biological activities, but its successful application hinges on careful handling and a deep understanding of its properties. This document will provide in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered when working with this and similar small molecules.
I. Foundational Knowledge: Understanding the Molecule
This compound is a heterocyclic organic compound. The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved for therapeutic use, particularly in oncology.[1][2] These compounds are frequently investigated for their potent inhibitory effects on various protein kinases.[3][4] Our target molecule is also known as an impurity of Anagrelide, a medication used to treat thrombocythemia.[5][6] Understanding its chemical nature is the first step to reproducible experiments.
Key Molecular Characteristics:
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₉Cl₂N₃O₂ | [7] |
| Appearance | White Solid | [6] |
| Storage | 2-8°C, Hygroscopic, store under inert atmosphere | [6] |
| Solubility Profile | Generally poor aqueous solubility, soluble in organic solvents like DMSO and DMF.[8][9][10] | Inferred from related compounds |
II. Troubleshooting Guide: From Benchtop to Biological Insight
This section addresses common issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
A. Compound Handling and Stock Solution Preparation
Question 1: My compound won't dissolve in aqueous buffers. What should I do?
Answer: This is a common challenge with quinazoline derivatives, which are often hydrophobic.[3]
-
Primary Recommendation: Prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice.[8][11] N,N-dimethylformamide (DMF) can also be effective.[9]
-
Step-by-Step Protocol for Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) and sonication can aid dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed, low-adhesion tubes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Causality: By creating a concentrated stock in a solvent in which the compound is highly soluble, you can then make working dilutions in your aqueous experimental medium (e.g., cell culture media). The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced artifacts in your biological system.
Question 2: I'm seeing precipitation when I add my DMSO stock to my aqueous cell culture medium. How can I prevent this?
Answer: This indicates that the compound's solubility limit in the final aqueous solution has been exceeded.
-
Troubleshooting Steps:
-
Decrease the Final Concentration: Your target concentration may be too high. Perform a dose-response curve to determine the lowest effective concentration.
-
Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of media, perform serial dilutions. Alternatively, add the stock solution to a small volume of media and vortex immediately and vigorously before adding it to the rest of the media. This rapid mixing can prevent localized high concentrations that lead to precipitation.
-
Consider the Media Composition: The presence of proteins and other components in cell culture media can sometimes affect compound solubility. Test the solubility in a simpler buffer (like PBS) first.
-
-
Scientific Rationale: The principle of "like dissolves like" governs solubility. When the highly soluble DMSO stock is introduced into an aqueous environment, the compound may crash out of solution if its affinity for the aqueous solvent is poor.
Question 3: I am concerned about the stability of my compound in solution. How can I assess and mitigate this?
Answer: The stability of small molecules in solution is a critical and often overlooked factor. Some quinazoline derivatives have been shown to be unstable in DMSO over time.[11]
-
Assessment:
-
Visual Inspection: Regularly check your stock and working solutions for any signs of precipitation or color change.
-
Analytical Methods: For rigorous studies, periodically analyze the concentration and purity of your stock solution using HPLC.
-
-
Mitigation Strategies:
-
Fresh is Best: Prepare fresh working dilutions from your frozen stock for each experiment.
-
Minimize Freeze-Thaw Cycles: Aliquoting your stock solution is crucial.
-
pH Sensitivity: Be aware that the stability of your compound may be pH-dependent.[12] Maintain a consistent pH in your experiments.
-
B. In Vitro Cellular Assays
Question 4: My results from cell-based assays (e.g., MTT, cytotoxicity) are inconsistent. What are the likely culprits?
Answer: Inconsistent results in cellular assays can stem from multiple sources.
-
Troubleshooting Checklist:
-
Compound Integrity: Are you using a fresh aliquot of your stock solution? Has the stock solution been stored properly?
-
Cell Health and Density: Ensure your cells are in the logarithmic growth phase and are plated at a consistent density. Over-confluent or stressed cells will respond differently.
-
Assay Protocol: Adhere strictly to incubation times, reagent concentrations, and washing steps. For plate-based assays, be mindful of the "edge effect" and consider not using the outer wells for experimental data.
-
Dose-Response: Always perform a dose-response experiment rather than relying on a single concentration. This helps to confirm that the observed effect is specific to the compound.[12]
-
-
Expert Insight: A common error is insufficient mixing when adding the compound to the cell culture wells. Ensure gentle but thorough mixing to achieve a homogenous concentration.
Question 5: I'm observing high levels of cell death even at low concentrations of the compound. How do I differentiate between specific activity and general cytotoxicity?
Answer: This is a critical aspect of drug discovery.
-
Strategies for Differentiation:
-
Control Cell Lines: Test the compound on a panel of different cell lines. If it is broadly cytotoxic to all cell lines, it may be a non-specific effect. If it is more potent in cell lines known to be dependent on a particular signaling pathway, this suggests a more specific mechanism.
-
Negative Control Compound: If possible, use a structurally similar but biologically inactive analog of your compound. This can help to rule out effects due to the chemical scaffold itself.
-
Mechanism-Based Assays: Move beyond simple viability assays. If you hypothesize that your compound inhibits a specific kinase, perform an assay to measure the phosphorylation of a known substrate of that kinase (e.g., Western blot). A specific inhibitor should reduce substrate phosphorylation at concentrations that correlate with the observed cellular effects.[13]
-
III. Experimental Protocols and Workflows
A. General Workflow for Screening Anticancer Activity
This workflow provides a logical progression from initial compound handling to mechanistic studies.
Caption: A typical experimental workflow for evaluating a novel quinazoline derivative.
B. Hypothetical Signaling Pathway: EGFR Inhibition
Many quinazoline derivatives are known to inhibit the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[3][13][14]
Caption: Potential mechanism of action via EGFR signaling pathway inhibition.
IV. Frequently Asked Questions (FAQs)
-
Q1: What is the likely mechanism of action for this compound?
-
Q2: What safety precautions should I take when handling this compound?
-
A: As with any novel chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of the powder. Consult the Material Safety Data Sheet (MSDS) if available.
-
-
Q3: Can I use this compound in animal studies?
-
Q4: What are some known off-target effects of quinazoline inhibitors?
-
A: Due to the conserved nature of the ATP binding site in kinases, some quinazoline inhibitors may show activity against multiple kinases.[16] It is important to profile the compound against a panel of kinases to determine its selectivity.
-
V. References
-
Al-Suhaimi, E. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Sci. Pharm., 91(1), 18. Available at: [Link]
-
Kaur, R., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(23), 7332. Available at: [Link]
-
Zhang, S.-K., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 8(45), 25336-25350. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 84. Available at: [Link]
-
Al-Shdefat, R., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(6). Available at: [Link]
-
El-Zahabi, M. A. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals, 17(2), 241. Available at: [Link]
-
Patel, V., et al. (2019). A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation. ChemistrySelect, 4(13), 3913-3916. Available at: [Link]
-
Oancea, A. M., et al. (2014). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Current Physical Chemistry, 4(1), 108-112. Available at: [Link]
-
Pharmaffiliates. (n.d.). Anagrelide-Impurities. Retrieved January 23, 2026, from [Link]
-
Sridhar, B., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Research Journal of Pharmacy and Technology, 10(3), 779. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. RSC Advances, 12(42), 27249-27265. Available at: [Link]
-
Al-Salem, H. S., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(24), 8056. Available at: [Link]
-
Wang, L., et al. (2019). Quinazoline derivative QPB-15e stabilizes the c-myc promoter G-quadruplex and inhibits tumor growth in vivo. Oncology Letters, 17(5), 4513-4520. Available at: [Link]
-
PubChem. (n.d.). Anagrelide Impurity 45. Retrieved January 23, 2026, from [Link]
-
Pharmaffiliates. (n.d.). This compound Hydrobromide. Retrieved January 23, 2026, from [Link]
-
El-Damasy, D. A., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(18), 6520. Available at: [Link]
-
Medran-Navarrete, V., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 61(1), 53-68. Available at: [Link]
-
NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved January 23, 2026, from [Link]
-
CBG-MEB. (2018). Public Assessment Report Scientific discussion Anagrelide CF 0.5 mg and 1 mg, hard capsules (anagrelide hydrochloride monohydrate). Retrieved January 23, 2026, from [Link]
-
El-Zahabi, M. A. (2025). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. Available at: [Link]
-
New Drug Approvals. (2018). Anagrelide. Retrieved January 23, 2026, from [Link]
-
Lee, G., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Chemical Biology, 17(3), 630-639. Available at: [Link]
-
Wang, D. Z., et al. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. JoVE (Journal of Visualized Experiments). Available at: [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved January 23, 2026, from [Link]
-
Al-Obaid, A. M., et al. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry, 18(4), 106456. Available at: [Link]
-
Kumar, A., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 12(8), 1255-1279. Available at: [Link]
-
precisionFDA. (n.d.). (2-AMINO-5,6-DICHLOROQUINAZOLIN-3(4H )-YL)ACETIC ACID. Retrieved January 23, 2026, from [Link]
-
Li, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Frontiers in Chemistry, 10, 911036. Available at: [Link]
-
Maji, B., et al. (2021). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell, 184(10), 2685-2698.e17. Available at: [Link]
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Validation & Comparative
Comparing the efficacy of 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid to other kinase inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern oncology, the quest for potent and selective kinase inhibitors remains a cornerstone of targeted therapy development. Among the myriad of heterocyclic scaffolds explored, the quinazoline nucleus, and particularly its 2-amino substituted derivatives, has emerged as a "privileged structure" in medicinal chemistry. This guide provides a comparative analysis of the 2-amino-quinazoline scaffold's efficacy as a kinase inhibitor, contextualizing its potential through the lens of established inhibitors and outlining the experimental methodologies crucial for its evaluation. While specific biological data for 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid is not publicly available, its structural similarity to known kinase inhibitors warrants an in-depth examination of its parent scaffold.
The Quinazoline Core: A Versatile ATP Mimic
The success of the quinazoline scaffold in kinase inhibition lies in its ability to mimic the adenine moiety of ATP, the natural substrate for kinases. This allows quinazoline-based molecules to competitively bind to the ATP-binding pocket of a kinase, thereby blocking its catalytic activity and disrupting downstream signaling pathways that are often dysregulated in cancer.[1] The 2-amino substitution plays a critical role in establishing key hydrogen bond interactions within the kinase hinge region, a crucial determinant of binding affinity and selectivity.
A Legacy of Success: Clinically Approved Quinazoline-Based Kinase Inhibitors
The therapeutic value of the amino-quinazoline core is best exemplified by the clinical success of several FDA-approved drugs.[2][3] Gefitinib, an inhibitor of the Epidermal Growth Factor Receptor (EGFR), was a landmark approval that validated the potential of this scaffold in treating non-small cell lung cancer.[2][3] More recently, Belumosudil, a ROCK2 inhibitor, was approved for the treatment of chronic graft-versus-host disease, showcasing the scaffold's versatility beyond oncology.[2][3] These examples underscore the amenability of the quinazoline core to chemical modification, allowing for the fine-tuning of potency and selectivity against a diverse range of kinase targets.
Comparative Efficacy: Key Parameters for Evaluation
To assess the potential of a novel 2-amino-quinazoline derivative, such as this compound, a rigorous comparison with established inhibitors targeting the same kinase or pathway is essential. The following sections outline the critical experimental parameters and methodologies for such a comparison.
In Vitro Potency: IC50 and Ki Determination
The initial assessment of a kinase inhibitor's efficacy is its in vitro potency, typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a direct measure of the compound's ability to inhibit the target kinase's activity.
Table 1: Illustrative In Vitro Potency of Quinazoline-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| Gefitinib | EGFR | 2-37 | |
| Lapatinib | EGFR, HER2 | 10.8, 9.2 | |
| Belumosudil | ROCK2 | ~100 | |
| Compound 27 | VEGFR-2 | 16 |
Note: This table presents example data from published literature and does not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This protocol outlines a common method for determining the IC50 of a test compound against a target kinase.
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Prepare the kinase reaction buffer containing the kinase, substrate (a peptide or protein), and ATP.
-
-
Kinase Reaction:
-
Add the test compound dilutions to the wells of a microplate.
-
Initiate the kinase reaction by adding the kinase reaction buffer.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™). The luminescent signal is proportional to the amount of ADP, which is inversely proportional to the kinase inhibition.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices: The choice of ATP concentration in the assay is critical. Using an ATP concentration close to the Michaelis-Menten constant (Km) for the kinase provides a more physiologically relevant measure of inhibitor potency. The choice of substrate should be specific to the kinase of interest to avoid off-target effects within the assay itself.
Cellular Activity: Assessing On-Target Effects in a Biological Context
While in vitro assays are crucial for determining direct inhibitory activity, cellular assays are necessary to confirm that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response.
Experimental Protocol: Western Blot Analysis of Target Phosphorylation
This protocol assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase in cultured cells.
-
Cell Culture and Treatment:
-
Culture a relevant cell line that expresses the target kinase.
-
Treat the cells with varying concentrations of the test compound for a specific duration.
-
Lyse the cells to extract total protein.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities to determine the relative level of substrate phosphorylation at each inhibitor concentration.
-
Signaling Pathway Visualization
Caption: A simplified signaling pathway illustrating the mechanism of action of a 2-amino-quinazoline kinase inhibitor targeting a receptor tyrosine kinase.
Selectivity Profiling: A Critical Step to Mitigate Off-Target Effects
A crucial aspect of drug development is ensuring that an inhibitor is selective for its intended target. Off-target kinase inhibition can lead to unforeseen toxicities. Therefore, profiling the lead compound against a broad panel of kinases is a mandatory step.
Experimental Workflow: Kinase Selectivity Profiling
Caption: A workflow diagram for determining the kinase selectivity profile of a test compound.
Future Directions and the Promise of the 2-Amino-Quinazoline Scaffold
The 2-amino-quinazoline scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors.[4][5] The exploration of different substitution patterns on the quinazoline ring and the 2-amino group allows for the modulation of potency, selectivity, and pharmacokinetic properties. While this compound itself may be an intermediate or an impurity, its core structure is representative of a class of compounds with proven therapeutic potential.[6] Future research will undoubtedly uncover new derivatives with improved efficacy and safety profiles, further solidifying the importance of the 2-amino-quinazoline scaffold in the armamentarium of targeted cancer therapies.
References
-
Alotaibi, A. A., Alanazi, M. M., & Rahman, A. F. M. M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]
-
Franco, M. S., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 35, 1-25. [Link]
-
Al-Suwaidan, I. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(23), 8256. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Current Medicinal Chemistry, 30(24), 2736-2761. [Link]
-
Conconi, M. T., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 67, 350-362. [Link]
-
Pharmaffiliates. (n.d.). This compound Hydrobromide. [Link]
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Wang, Y., et al. (2022). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 27(19), 6682. [Link]
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Advent Chembio. (n.d.). This compound. [Link]
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Li, Y., et al. (2025). Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. Journal of Medicinal Chemistry. [Link]
-
Koutentis, P. A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7890. [Link]
-
Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-9. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Analogs as Megakaryopoiesis Modulators
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting platelet-related disorders. We will dissect the synthetic strategies, compare the biological activities of key analogs, and provide detailed experimental protocols to support further research in this area.
Introduction: The Quinazoline Scaffold in Hematological Research
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimicrobial effects.[1] A particularly intriguing application of this scaffold lies in the modulation of hematopoiesis, the process of blood cell formation. The compound this compound, also known as Anagrelide Related Compound B, is closely related to Anagrelide, a drug used to treat thrombocythemia, a disorder characterized by an overproduction of platelets.[2][3] Anagrelide and its analogs function primarily by inhibiting the maturation of megakaryocytes, the bone marrow cells responsible for producing platelets.[4] The key molecular target for this activity is often phosphodiesterase III (PDE3), an enzyme that plays a crucial role in cellular signaling pathways.[1][4]
This guide will explore the critical structural features of this compound analogs that govern their biological activity. By understanding these SARs, researchers can rationally design more potent and selective modulators of megakaryopoiesis for the potential treatment of various hematological disorders.
Comparative Analysis of Analog Activity
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the quinazoline core and the acetic acid side chain. The following table summarizes the SAR for key modifications, drawing on data from studies of Anagrelide and related compounds.
| Modification Site | Substitution | Effect on Activity | Rationale | Reference |
| Quinazoline C2-Position | Amino Group | Essential for activity | The 2-amino group is a key pharmacophoric feature, likely involved in crucial hydrogen bonding interactions with the target enzyme. | [5] |
| Substituted Amino Groups | Varied effects; bulky groups may decrease activity | Modifications at this position can influence binding affinity and selectivity. For instance, in related 2-(amino)quinazolin-4(3H)-one derivatives, different substitutions on the amino group significantly impacted antibacterial activity.[5] | [5] | |
| Quinazoline C5, C6-Positions | Dichloro Substitution | Potentiates activity | The electron-withdrawing nature of the chlorine atoms at these positions is thought to enhance the potency of the molecule.[1] | [1] |
| Other Halogens (e.g., Difluoro) | Can maintain or alter activity | In a series of 2-(amino)quinazolin-4(3H)-one derivatives, 6,7-difluoro substitution showed significant antibacterial activity, indicating that different halogenation patterns can be explored.[5] | [5] | |
| N3-Position Side Chain | Acetic Acid Moiety | Important for activity | This side chain contributes to the overall physicochemical properties of the molecule and is likely involved in interactions with the target. | [6] |
| Esterification of Acetic Acid | Can act as a prodrug | Ester analogs can improve bioavailability and are hydrolyzed in vivo to the active carboxylic acid. | [6] | |
| Alternative Side Chains | Can modulate potency and selectivity | Hybrid structures combining the quinazoline core with side chains from other PDE inhibitors, such as cilostamide, have been shown to yield compounds with enhanced potency.[6] | [6] |
Mechanism of Action: Targeting Megakaryocyte Differentiation
The primary mechanism by which these analogs are believed to exert their platelet-lowering effects is through the inhibition of megakaryocyte differentiation. This process is tightly regulated by a complex network of signaling pathways, with the thrombopoietin (TPO) signaling cascade playing a central role.
The TPO Signaling Pathway in Megakaryopoiesis
Thrombopoietin, upon binding to its receptor c-Mpl on hematopoietic stem cells and megakaryocyte progenitors, activates several downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and MAPK pathways.[7][8] These pathways collectively drive the proliferation and differentiation of megakaryocytes, leading to the formation of mature, platelet-producing cells.
Caption: TPO signaling pathway in megakaryopoiesis.
This compound analogs are thought to intervene in this process, at least in part, by inhibiting PDE3. Inhibition of PDE3 leads to an increase in intracellular cyclic AMP (cAMP) levels, which can have a downstream inhibitory effect on the signaling cascades that promote megakaryocyte maturation.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of this compound Analogs
A general synthetic route to this class of compounds starts from the appropriately substituted anthranilic acid. The following workflow illustrates a common synthetic strategy.
Caption: General synthetic workflow for analogs.
Detailed Protocol for N3-Alkylation:
-
To a solution of the 2-amino-5,6-dichloro-3(4H)-quinazolinone intermediate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (1.2 equivalents) portion-wise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired ethyl bromoacetate or a related alpha-haloacetate derivative (1.1 equivalents) dropwise.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
If the ester is obtained, it can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., lithium hydroxide in a mixture of THF and water).
In Vitro Megakaryocyte Differentiation Assay
This assay evaluates the ability of test compounds to inhibit the differentiation of hematopoietic stem cells (HSCs) into mature megakaryocytes.
Protocol:
-
Isolate CD34+ HSCs from human cord blood or bone marrow using immunomagnetic selection.
-
Culture the HSCs in a serum-free medium supplemented with thrombopoietin (TPO) and other cytokines to induce megakaryocytic differentiation.[3]
-
On day 3 of culture, add the test compounds at various concentrations.
-
Continue the culture for an additional 7-10 days.
-
Assess megakaryocyte differentiation by flow cytometry using antibodies against megakaryocyte-specific surface markers such as CD41a and CD42b.[4]
-
Determine the IC50 value for the inhibition of megakaryocyte differentiation for each compound.
Phosphodiesterase III (PDE3) Inhibition Assay
This assay measures the ability of the analogs to inhibit the enzymatic activity of PDE3.
Protocol (Fluorescence Polarization-based):
-
Prepare a reaction mixture containing PDE3 enzyme, a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and the test compound in a suitable assay buffer.[9]
-
Incubate the mixture at 37°C to allow the enzymatic reaction to proceed.
-
Stop the reaction and add a binding agent that specifically binds to the linearized, phosphorylated product (AMP-FAM).[9]
-
Measure the fluorescence polarization of the samples using a microplate reader. An increase in fluorescence polarization corresponds to the enzymatic conversion of cAMP to AMP.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs have provided valuable insights into the key structural requirements for inhibiting megakaryopoiesis. The 2-amino group, the dichloro substitution pattern on the quinazoline ring, and the N3-acetic acid side chain are all critical for potent biological activity. The primary mechanism of action is believed to be the inhibition of PDE3, leading to a disruption of the TPO-mediated signaling pathways that are essential for megakaryocyte differentiation.
Future research in this area should focus on the synthesis and evaluation of a broader range of analogs with diverse substitutions to further refine the SAR and to develop compounds with improved potency and selectivity. In particular, exploring modifications of the acetic acid side chain to enhance interactions with the PDE3 active site could be a fruitful avenue. Furthermore, a deeper investigation into the downstream effects of PDE3 inhibition in megakaryocytes will be crucial for a comprehensive understanding of the mechanism of action and for the development of the next generation of therapeutics for platelet disorders.
References
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Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. ACS Medicinal Chemistry Letters. [Link]
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[Signaling pathways involved in megakaryopoiesis]. Gaceta Médica de México. [Link]
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Phosphodiesterase III inhibitors for heart failure. Cochrane Database of Systematic Reviews. [Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). National Institutes of Health. [Link]
-
In vitro Generation of Megakaryocytes and Platelets. National Institutes of Health. [Link]
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Megakaryopoiesis and Thrombopoiesis. Oncohema Key. [Link]
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Anagrelide Related Compound B. Synchemia. [Link]
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Phosphodiesterase Methods and Protocols. ResearchGate. [Link]
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Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ResearchGate. [Link]
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Inhibition of Megakaryocyte Differentiation by Antibody–Drug Conjugates (ADCs) is Mediated by Macropinocytosis: Implications for ADC-induced Thrombocytopenia. AACR Journals. [Link]
-
Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate. Frontiers in Cardiovascular Medicine. [Link]
-
PDE3A inhibitor anagrelide activates death signaling pathway genes and synergizes with cell death-inducing cytokines. American Journal of Cancer Research. [Link]
-
Synthesis and structure-activity relationship of 2-amino-3-heteroaryl-quinoxalines as non-peptide, small-molecule antagonists for interleukin-8 receptor. PubMed. [Link]
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Independent verification of the biological activity of 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid
An Independent Researcher's Guide to Verifying the Biological Activity of 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid
Foreword: From Known Impurity to Investigational Compound
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of pharmacologically active agents, from kinase inhibitors to antihypertensives.[1][2] Our subject of interest, this compound (henceforth designated QA-DC ), is primarily documented in the literature as a process impurity related to the drug Anagrelide.[3][4] However, the absence of dedicated research into its intrinsic biological activity presents not a void, but an opportunity.
This guide is structured as an investigational roadmap. As Senior Application Scientists, our role is not merely to follow established protocols but to design a logical, self-validating line of inquiry. We will hypothesize a potential mechanism of action for QA-DC and outline a comprehensive, multi-stage experimental plan to verify it. Based on the chemical features of many bioreductive compounds and the urgent need for novel cancer therapeutics that exploit the unique tumor microenvironment, we propose the following hypothesis:
Hypothesis: this compound possesses latent cytotoxic activity that is selectively unmasked under hypoxic conditions, functioning as a potential Hypoxia-Activated Prodrug (HAP).
Foundational Principle: The Rationale for Hypoxia-Activated Prodrugs (HAPs)
Solid tumors are complex ecosystems, not merely masses of proliferating cancer cells. A critical feature of this tumor microenvironment is hypoxia —a state of low oxygen concentration that arises when tumor growth outpaces the supply of blood vessels.[5][6] This low-oxygen environment is a major driver of therapeutic resistance, rendering conventional chemotherapy and radiation less effective.[5]
Hypoxia-Activated Prodrugs (HAPs) are an intelligent class of therapeutics designed to exploit this feature.[7] These molecules are largely inert in well-oxygenated, healthy tissues. However, in the hypoxic regions of a tumor, they undergo enzymatic reduction by ubiquitous reductase enzymes (e.g., NADPH:cytochrome P450 oxidoreductase).[8] This bioreduction activates the compound, releasing a potent cytotoxic "warhead" that selectively kills the otherwise resistant cancer cells.[8][9]
A canonical example is Evofosfamide (TH-302) , one of the most extensively studied HAPs.[5][10] Under hypoxia, its 2-nitroimidazole trigger is reduced, leading to the release of a powerful DNA cross-linking agent, bromo-isophosphoramide mustard, which induces cell death.[11][12] This mechanism provides a blueprint for what we aim to investigate for QA-DC.
Figure 1: General mechanism of Hypoxia-Activated Prodrug (HAP) activation.
Establishing Benchmarks: Comparative Compounds for Analysis
To ensure our investigation is rigorous, QA-DC must be evaluated against well-defined controls. The choice of these controls is critical for interpreting the experimental outcomes.
-
Test Article (TA): This compound (QA-DC) . The compound under investigation.
-
Positive Control (HAP): Evofosfamide (TH-302) . This serves as the gold standard for hypoxia-selective cytotoxicity. We expect it to show a large differential in activity between hypoxic and normoxic conditions.[11]
-
Negative Control (Conventional Cytotoxin): Doxorubicin . A standard chemotherapeutic agent whose DNA intercalation mechanism is not dependent on oxygen levels. We expect it to show similar cytotoxicity under both hypoxic and normoxic conditions, or potentially reduced efficacy in hypoxia due to slower cell proliferation.
A Phased Approach: The Experimental Verification Workflow
We will employ a three-stage workflow to move from broad screening to a more physiologically relevant model system. This tiered approach ensures that resources are used efficiently and that each stage logically informs the next.
Figure 2: Phased experimental workflow for verifying the biological activity of QA-DC.
Stage 1: 2D In Vitro Viability Screening
Causality: The foundational experiment must determine if QA-DC exhibits preferential cytotoxicity under low-oxygen conditions. A standard 2D cell culture model is a rapid, high-throughput method to establish this fundamental characteristic. We select cancer cell lines like MIA PaCa-2 (pancreatic) and HT-29 (colorectal) which have been used in prior HAP studies and are known to withstand hypoxic culture conditions.[11]
Detailed Protocol: Hypoxic vs. Normoxic Cytotoxicity Assay
-
Cell Plating: Seed MIA PaCa-2 or HT-29 cells into 96-well, clear-bottom plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours in a standard incubator (37°C, 5% CO₂, 21% O₂).
-
Compound Preparation: Prepare a 10-point serial dilution series for QA-DC, Evofosfamide, and Doxorubicin in appropriate cell culture medium. Final concentrations should range from 0.01 µM to 100 µM.
-
Treatment & Incubation:
-
Normoxic Arm: Add the compound dilutions to one set of plates and return them to the standard incubator (21% O₂) for 72 hours.
-
Hypoxic Arm: Add the compound dilutions to a second set of plates and immediately place them into a specialized hypoxia chamber or incubator flushed with a gas mixture of 5% CO₂, <1% O₂, and balance N₂. Incubate for 72 hours.
-
-
Viability Assessment: After 72 hours, remove plates from both environments. Allow the hypoxic plates to re-oxygenate for 30 minutes. Assess cell viability using a luminescence-based ATP assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize luminescence data to vehicle-treated controls (defined as 100% viability).
-
Plot dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each compound under both normoxic and hypoxic conditions.
-
Calculate the Hypoxic Cytotoxicity Ratio (HCR) where: HCR = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia) . An HCR significantly > 1 indicates hypoxia-selective activity.
-
Hypothetical Data Summary
| Compound | Condition | IC₅₀ (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| QA-DC (Test Article) | Normoxia (21% O₂) | > 100 | ~25 |
| Hypoxia (<1% O₂) | 4.1 | ||
| Evofosfamide (Positive) | Normoxia (21% O₂) | 85.2 | 56.8 |
| Hypoxia (<1% O₂) | 1.5 | ||
| Doxorubicin (Negative) | Normoxia (21% O₂) | 0.8 | 1.1 |
| Hypoxia (<1% O₂) | 0.7 |
Stage 2: Mechanistic Insight - HIF-1α Pathway Analysis
Causality: If QA-DC shows hypoxia-selective activity, it is crucial to understand if this is correlated with the master cellular response to hypoxia. Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that is stabilized under low oxygen and orchestrates the hypoxic response.[13][14] While HAPs are activated by the hypoxic environment rather than inhibiting HIF-1α, confirming a robust HIF-1α stabilization in our model system validates that the cells are mounting a true hypoxic response, a key quality control step.
Detailed Protocol: HIF-1α DNA-Binding Activity Assay
-
Cell Culture: Culture HT-29 cells in 10 cm dishes until they reach ~80% confluency.
-
Hypoxic Exposure: Transfer plates to a hypoxia chamber (<1% O₂) for 4-6 hours to induce maximal HIF-1α stabilization. Maintain a parallel set of plates under normoxic conditions.
-
Nuclear Extraction: Following exposure, immediately harvest cells and prepare nuclear extracts using a commercial nuclear extraction kit (e.g., Abcam, Cayman Chemical). Determine protein concentration of the extracts using a BCA assay.
-
ELISA Assay: Use a transcription factor DNA-binding ELISA kit for HIF-1α (e.g., Abcam ab133104).
-
Add 10 µg of nuclear extract to wells pre-coated with a consensus DNA binding sequence for HIF-1α.
-
Incubate to allow HIF-1α to bind to the DNA.
-
Wash wells and add the primary antibody specific to the DNA-bound HIF-1α.
-
Add a secondary HRP-conjugated antibody, followed by a colorimetric substrate.
-
Measure absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Compare the absorbance values from hypoxic-exposed cells to normoxic cells. A significant increase in absorbance in the hypoxic samples confirms the activation of the HIF-1α pathway.
Stage 3: 3D Spheroid Model Validation
Causality: 2D cell monolayers do not replicate the complex architecture of a solid tumor. 3D tumor spheroids develop their own oxygen and nutrient gradients, with a hypoxic core and a proliferative, well-oxygenated periphery, thus providing a far more physiologically relevant model to test a HAP.[15][16] This model allows us to visually and quantitatively assess whether QA-DC can effectively target the cells deep within a tumor-like structure that are most resistant to conventional drugs.
Figure 3: Oxygen gradient within a 3D tumor spheroid model.
Detailed Protocol: Spheroid Viability and Penetration Assay
-
Spheroid Formation: Generate HT-29 spheroids by seeding cells into ultra-low attachment round-bottom 96-well plates. Centrifuge briefly and allow spheroids to form and compact over 3-4 days, reaching a diameter of ~400-500 µm.
-
Compound Treatment: Treat the mature spheroids with QA-DC, Evofosfamide, and Doxorubicin at concentrations equivalent to their hypoxic IC₅₀ (from Stage 1) and 10x that concentration. Incubate for 72 hours.
-
Staining and Imaging:
-
Carefully wash the spheroids with PBS.
-
Stain with a solution containing Hoechst 33342 (stains nuclei of all cells, blue) and Propidium Iodide (PI, stains nuclei of dead/membrane-compromised cells, red).
-
Image the entire spheroid using a confocal microscope or high-content imaging system, capturing Z-stacks from the top to the center of the spheroid.
-
-
Data Analysis:
-
Use image analysis software to quantify the red (dead) and blue (total) fluorescence intensity as a function of distance from the spheroid's center.
-
Define two regions of interest: the "Core" (inner 50% of the spheroid radius) and the "Periphery" (outer 50% of the radius).
-
Calculate the percentage of dead cells (Red Area / Blue Area * 100) in each region for each treatment condition.
-
Hypothetical Data Summary
| Compound (at 10x Hypoxic IC₅₀) | % Cell Death (Periphery) | % Cell Death (Hypoxic Core) | Interpretation |
| Vehicle Control | < 5% | ~10% | Baseline core necrosis due to diffusion limits |
| QA-DC (Test Article) | ~15% | > 80% | Strong, selective targeting of the hypoxic core |
| Evofosfamide (Positive) | ~10% | > 90% | Confirms effective HAP activity in a 3D model |
| Doxorubicin (Negative) | ~70% | ~25% | Effective on proliferative periphery, poor core penetration/activity |
Synthesis of Findings and Future Directions
Recommended Next Steps:
-
Mechanism Deconvolution: Identify the specific cytotoxic "warhead" that is released from QA-DC upon bioreduction using techniques like LC-MS/MS.
-
Enzyme Profiling: Determine which specific cellular reductases (e.g., POR, NQO1) are responsible for the activation of QA-DC.
-
In Vivo Efficacy Studies: Evaluate the anti-tumor activity of QA-DC in preclinical xenograft mouse models, correlating tumor growth inhibition with markers of tumor hypoxia.
-
Pharmacokinetic & Toxicology Analysis: Profile the ADME (Absorption, Distribution, Metabolism, and Excretion) and safety of QA-DC to assess its potential for clinical development.
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Head-to-head comparison of 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid and its ethyl ester
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of contemporary drug discovery, the quinazoline scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides a detailed head-to-head comparison of two closely related quinazolinone derivatives: 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid and its corresponding ethyl ester. This analysis is designed to equip researchers, medicinal chemists, and drug development professionals with the critical insights necessary to select the optimal compound for their specific research applications, whether in the context of anticancer, antimicrobial, or anti-inflammatory investigations.
This comparison will delve into the nuances of their physicochemical properties, explore their synthesis, and critically evaluate their known and potential biological activities. The ethyl ester is presented here as a prodrug of the parent carboxylic acid, a common strategy in medicinal chemistry to enhance pharmacokinetic properties.[3][4] The central hypothesis is that while both compounds may elicit similar ultimate biological effects through the action of the parent carboxylic acid, their distinct physicochemical characteristics will dictate their suitability for different experimental and therapeutic contexts.
Physicochemical Properties: A Tale of Polarity and Lipophilicity
The fundamental difference between the carboxylic acid and its ethyl ester lies in the polarity imparted by the terminal functional group. This distinction has profound implications for their solubility, stability, and membrane permeability, as summarized in the table below.
| Property | This compound | Ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate | Rationale and Implications |
| Molecular Formula | C₁₀H₉Cl₂N₃O₂[5] | C₁₂H₁₃Cl₂N₃O₂[5] | The addition of an ethyl group increases the carbon and hydrogen count. |
| Molecular Weight | 274.1 g/mol [5] | 302.15 g/mol [5] | The ethyl ester has a higher molecular weight due to the additional C₂H₅ group. |
| Solubility | Generally more soluble in aqueous and polar solvents at physiological pH due to the ionizable carboxylic acid group.[6][7] However, many quinazolinone derivatives exhibit poor water solubility due to their rigid, fused heterocyclic ring system.[8] | Expected to have higher solubility in organic solvents and lipids due to the increased lipophilicity of the ester group.[9] | The choice of solvent for in vitro assays and formulation for in vivo studies will be critically dependent on this property. The carboxylic acid's solubility can be pH-dependent. |
| Lipophilicity (LogP) | Lower LogP | Higher LogP (Predicted) | The esterification of a carboxylic acid is a well-established method to increase lipophilicity, which can enhance cell membrane permeability and potentially lead to improved oral bioavailability.[9] |
| Stability | The quinazolinone ring is generally stable to mild acid and alkaline treatment but can be degraded by boiling in strong acids or bases.[10][11] | Ester bonds are susceptible to hydrolysis, which can be catalyzed by acids, bases, or esterase enzymes present in biological systems.[12] This hydrolysis would release the active carboxylic acid. | The stability of the ethyl ester in various biological media (e.g., plasma, cell culture medium) will determine its half-life as a prodrug. |
Synthesis Strategies: Pathways to the Core Scaffold and its Prodrug
The synthesis of these two compounds follows a logical progression, with the carboxylic acid often serving as the precursor to the ethyl ester.
Synthesis of this compound
A plausible synthetic route, based on related literature, is outlined below. This multi-step process typically starts from a substituted anthranilic acid derivative.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 2-Amino-5,6-dichloro-3(4H)-quinazolinone. A mixture of 2-amino-4,5-dichlorobenzoic acid and urea (or potassium cyanate) is heated at high temperature to facilitate cyclization. The crude product is then purified.
-
Step 2: Synthesis of Ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate. The quinazolinone from Step 1 is dissolved in a suitable polar aprotic solvent like DMF. A base such as potassium carbonate is added, followed by the dropwise addition of ethyl bromoacetate. The reaction mixture is stirred at an elevated temperature until completion.
-
Step 3: Hydrolysis to the Carboxylic Acid. The ethyl ester from Step 2 is subjected to hydrolysis using either an aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) with heating. Subsequent acidification (if base hydrolysis was used) or neutralization will precipitate the desired carboxylic acid.
Synthesis of Ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate (Prodrug)
The ethyl ester can be synthesized as an intermediate in the production of the carboxylic acid (as described above) or directly from the carboxylic acid via Fischer esterification.
Figure 2: Synthesis of the ethyl ester via Fischer Esterification.
Experimental Protocol: Fischer Esterification
-
Reaction Setup. this compound is suspended in an excess of absolute ethanol.
-
Catalyst Addition. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the mixture.
-
Reflux. The reaction mixture is heated to reflux and maintained at this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification. Upon completion, the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography.
Biological Activity: A Comparative Analysis
The quinazoline and quinazolinone cores are privileged structures in medicinal chemistry, known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][13][14]
The Prodrug Concept: Implications for Biological Testing
The ethyl ester of this compound is anticipated to function as a prodrug.[3][4] This means that in a biological system, it is likely to be hydrolyzed by esterases to release the parent carboxylic acid, which is the presumed active pharmacological agent.
Figure 3: The prodrug activation pathway of the ethyl ester.
This has significant implications for interpreting in vitro and in vivo data:
-
In Vitro Assays: In cell-free assays, the ethyl ester may show little to no activity if the target does not directly interact with the ester form. In cell-based assays, the observed activity of the ethyl ester will depend on the rate and extent of its hydrolysis to the carboxylic acid by intracellular or serum-derived esterases.
-
In Vivo Studies: The ethyl ester's increased lipophilicity may lead to improved absorption and distribution compared to the more polar carboxylic acid.[9] The pharmacokinetic profile of the active carboxylic acid will then depend on the rate of prodrug conversion.
Potential Therapeutic Applications
While direct comparative studies on these two specific molecules are limited, the broader class of quinazolinone derivatives has shown promise in several therapeutic areas.
-
Anticancer Activity: Numerous quinazolinone derivatives have been investigated as anticancer agents, with some acting as inhibitors of key signaling molecules like receptor tyrosine kinases.[15]
-
Antimicrobial Activity: The quinazolinone scaffold is also a feature of compounds with antibacterial and antifungal properties.[13][16]
-
Anti-inflammatory Activity: Certain quinazoline derivatives have demonstrated anti-inflammatory effects.[17]
Given the structural similarities to other bioactive quinazolinones, it is plausible that both the acetic acid and its ethyl ester (upon conversion) could exhibit activities in these areas. However, without direct experimental evidence, this remains speculative.
Conclusion and Future Directions
This guide provides a comprehensive comparison of this compound and its ethyl ester, highlighting the key differences in their physicochemical properties and synthetic routes, and discussing the implications for their biological activity based on the prodrug concept.
The ethyl ester, as a more lipophilic prodrug, holds the potential for improved pharmacokinetic properties, which could translate to enhanced efficacy in vivo. However, the carboxylic acid is the likely active species, and its intrinsic potency will ultimately determine the therapeutic potential.
To definitively establish the superior candidate for a given application, the following experimental investigations are recommended:
-
Direct Comparative In Vitro Assays: A panel of relevant assays (e.g., cytotoxicity against cancer cell lines, antimicrobial minimum inhibitory concentration assays) should be conducted with both compounds to compare their potency.
-
Physicochemical Profiling: Experimental determination of solubility in various solvents and buffers, as well as LogP/LogD values, is crucial.
-
Stability Studies: The stability of the ethyl ester in plasma and relevant buffer systems should be assessed to determine its half-life and rate of conversion to the carboxylic acid.
-
In Vivo Pharmacokinetic Studies: Comparative pharmacokinetic studies in an appropriate animal model would provide invaluable data on the absorption, distribution, metabolism, and excretion of both compounds.
By undertaking these studies, researchers can make an informed decision on which of these promising quinazolinone derivatives is best suited to advance their drug discovery and development programs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
